molecular formula C16H11N3O2 B605527 AP24600 CAS No. 1300690-48-5

AP24600

Cat. No.: B605527
CAS No.: 1300690-48-5
M. Wt: 277.28 g/mol
InChI Key: SCMPXDBRMCTALZ-UHFFFAOYSA-N
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Description

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid (CAS 1300690-48-5) is a high-purity chemical intermediate of significant importance in medicinal chemistry and pharmaceutical research. Its primary research application and value lie in its role as a critical precursor in the synthesis of Ponatinib (AP24534), a potent, orally active pan-inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) kinase . Ponatinib is a multi-targeted tyrosine-kinase inhibitor developed for the treatment of chronic myeloid leukemia (CML) and is particularly notable for its ability to inhibit the BCR-ABL T315I "gatekeeper" mutant, which is resistant to other therapies . The structural core of this benzoic acid derivative, featuring an imidazo[1,2-b]pyridazin-3-ylethynyl group, is essential for the potent kinase inhibitory activity of the final drug substance. This compound is offered with a guaranteed purity of not less than 98% . Researchers utilize this intermediate in the development and optimization of synthetic routes for target molecules, as well as in the creation of novel analogs for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is strictly classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Chemical Specifications: • CAS Number: 1300690-48-5 • Molecular Formula: C16H11N3O2 • Molecular Weight: 277.28 g/mol • MDL Number: MFCD27980055

Properties

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMPXDBRMCTALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=C3N2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300690-48-5
Record name AP-24600
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300690485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AP-24600
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ477A282R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to AP24600: Chemical Structure, Metabolic Fate, and Biological Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AP24600, an inactive metabolite of the multi-targeted tyrosine kinase inhibitor, Ponatinib. This document details its chemical structure, metabolic formation, and the experimental evidence for its lack of biological activity. Experimental protocols and structured data are provided to support further research and development in this area.

Chemical Identity and Structure of this compound

This compound is chemically identified as 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid. It is the product of the amide hydrolysis of its parent compound, Ponatinib (also known as AP24534).

Chemical Structure:

IdentifierValue
IUPAC Name 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid
Synonyms This compound, M14 (metabolite designation)
CAS Number 1300690-48-5[1]
SMILES CC1=C(C=C(C=C1)C(O)=O)C#CC1=CN=C2C=CC=NN12[1]
Molecular Formula C16H11N3O2
Molecular Weight 277.28 g/mol

Metabolic Pathway: Formation of this compound from Ponatinib

This compound is a major metabolite of Ponatinib in humans, formed through the hydrolysis of the amide bond in the parent molecule. While the specific enzyme responsible for this biotransformation has not been definitively identified in the reviewed literature, it is generally attributed to the action of esterases and/or amidases, which are known to be involved in the metabolism of various pharmaceuticals. Cytochrome P450 enzymes, particularly CYP3A4, are involved in other metabolic pathways of Ponatinib, such as N-demethylation and hydroxylation, but are not implicated in the amide hydrolysis leading to this compound.

The metabolic conversion of Ponatinib to its inactive metabolite this compound can be visualized as follows:

Ponatinib Ponatinib (AP24534) This compound This compound (M14) Inactive Metabolite Ponatinib->this compound Amide Bond Hydrolysis Enzyme Amide Hydrolase (Esterases/Amidases) Enzyme->Ponatinib

Metabolic conversion of Ponatinib to this compound.

Biological Inactivity of this compound

This compound is characterized as an inactive metabolite of Ponatinib. In vitro studies have demonstrated that this compound (referred to as M14 in some studies) does not exhibit inhibitory activity against the BCR-ABL kinase, the primary target of Ponatinib. This lack of activity is a critical aspect of the pharmacological profile of Ponatinib, as it indicates that the metabolic process leads to a detoxification pathway rather than the formation of an active or potentially toxic species.

Quantitative Bioactivity Data

While specific IC50 values for this compound from publicly available, peer-reviewed literature are scarce, reports from the clinical development of Ponatinib have confirmed its inactivity. The following table summarizes the available comparative information.

CompoundTargetActivity
Ponatinib (AP24534) BCR-ABL KinaseActive (Potent Inhibitor)
This compound (M14) BCR-ABL KinaseInactive

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of Ponatinib metabolism and the bioactivity of its metabolites.

In Vitro Metabolism of Ponatinib

This protocol describes a general method for the incubation of a test compound with human liver microsomes to identify metabolites.

Objective: To characterize the metabolites of Ponatinib formed by hepatic enzymes in vitro.

Materials:

  • Ponatinib

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of Ponatinib in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the Ponatinib stock solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites, including this compound.

The workflow for this experimental protocol can be visualized as follows:

cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis ponatinib Ponatinib Stock incubation Incubate at 37°C ponatinib->incubation hlm Human Liver Microsomes hlm->incubation buffer Phosphate Buffer buffer->incubation nadph NADPH System nadph->incubation Initiate Reaction quench Quench with Acetonitrile incubation->quench Terminate Reaction centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms

Workflow for in vitro metabolism of Ponatinib.
BCR-ABL Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound against the BCR-ABL kinase.

Objective: To quantify the in vitro inhibitory potency (e.g., IC50) of a test compound against BCR-ABL kinase.

Materials:

  • Recombinant BCR-ABL kinase

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Specific peptide substrate for ABL kinase

  • Test compounds (e.g., Ponatinib, this compound) dissolved in DMSO

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a suitable microplate, add the diluted test compounds, recombinant BCR-ABL kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is the inactive carboxylic acid metabolite of Ponatinib, formed via amide hydrolysis. Its chemical structure and lack of biological activity against the primary target of Ponatinib, BCR-ABL kinase, are well-established. The provided experimental protocols offer a framework for the continued investigation of Ponatinib metabolism and the characterization of its metabolites. This in-depth understanding is crucial for the overall safety and efficacy assessment of Ponatinib in a clinical setting.

References

AP24600: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP24600, also known as 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid, is a key chemical entity linked to the potent pan-BCR-ABL inhibitor, Ponatinib (AP24534). Initially identified as a major inactive metabolite of Ponatinib in humans, this compound also serves as a crucial intermediate in the synthetic pathway of its parent drug. This technical guide provides an in-depth overview of the discovery of this compound, its detailed synthesis pathway, relevant quantitative data, and the experimental protocols for its preparation.

Discovery of this compound

This compound was first identified during the human metabolism studies of Ponatinib. In a phase 1, open-label, mass balance study, following the administration of a single oral 45-mg dose of [14C]ponatinib to healthy male subjects, this compound (designated as M14 in the study) was found to be one of the two major circulating radioactive components in plasma, the other being the parent drug, Ponatinib. This compound is the inactive carboxylic acid metabolite of Ponatinib, formed by the hydrolysis of the amide bond.

In the 0–24 hour pooled plasma, Ponatinib and this compound accounted for 25.5% and 14.9% of the total radioactivity, respectively. The elimination half-life of this compound was determined to be approximately 33.7 hours. Further analysis of excreta revealed that metabolites derived from this compound, including its glucuronides, were major components in urine, accounting for 4.4% of the total administered dose. This indicates that amide hydrolysis is a notable, albeit minor, pathway in the overall metabolism of Ponatinib.

Synthesis Pathway of this compound

The synthesis of this compound is achieved through a Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes. In the synthesis of this compound, the key starting materials are a halogenated imidazo[1,2-b]pyridazine derivative and a substituted benzoic acid containing a terminal alkyne.

A common synthetic route is the coupling of 3-ethynylimidazo[1,2-b]pyridazine with 3-iodo-4-methylbenzoic acid.

Logical Flow of this compound Synthesis

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Sonogashira Coupling A 3-Iodo-4-methylbenzoic acid C This compound (3-(imidazo[1,2-b]pyridazin-3- ylethynyl)-4-methylbenzoic acid) A->C B 3-Ethynylimidazo[1,2-b]pyridazine B->C catalyst Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) co-catalyst (e.g., CuI) catalyst->C base Amine Base (e.g., Et3N) base->C solvent Solvent (e.g., DMF) solvent->C

Caption: General overview of the Sonogashira coupling reaction for the synthesis of this compound.

Quantitative Data for this compound

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Chemical Name 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid
CAS Number 1300690-48-5
Molecular Formula C₁₆H₁₁N₃O₂
Molecular Weight 277.28 g/mol
Purity (Typical) ≥99.94%
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO
Metabolic Abundance 14.9% of plasma radioactivity (0-24h)
Elimination Half-life ~33.7 hours

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on typical Sonogashira coupling conditions described in the literature.

Synthesis of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid (this compound)

Materials:

  • 3-Iodo-4-methylbenzoic acid

  • 3-Ethynylimidazo[1,2-b]pyridazine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-4-methylbenzoic acid (1.0 eq), 3-ethynylimidazo[1,2-b]pyridazine (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to dissolve the solids, followed by the addition of triethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, dilute the mixture with water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and then with a non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. High-performance liquid chromatography (HPLC) can be used to determine the purity of the final product.

Experimental Workflow

Experimental_Workflow A Combine Reactants and Catalysts (3-Iodo-4-methylbenzoic acid, 3-Ethynylimidazo[1,2-b]pyridazine, Pd(PPh3)4, CuI) in a flask under inert atmosphere. B Add Anhydrous DMF and Triethylamine A->B C Stir at Room Temperature for 12-24h (Monitor reaction progress by TLC/LC-MS) B->C D Work-up: - Dilute with water - Acidify with 1N HCl - Filter the precipitate C->D E Wash the Precipitate (with water and a non-polar solvent) D->E F Purification (Recrystallization or Column Chromatography) E->F G Characterization (¹H NMR, ¹³C NMR, MS, HPLC) F->G

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Signaling and Metabolic Pathways

Metabolic Pathway of Ponatinib to this compound

The primary metabolic transformation of Ponatinib to this compound is a hydrolysis reaction that cleaves the amide bond. This conversion is mediated by esterases and/or amidases in the body.

Metabolic_Pathway Ponatinib Ponatinib (AP24534) This compound This compound (Inactive Metabolite) Ponatinib->this compound Enzyme Esterases / Amidases (Hydrolysis) Enzyme->this compound

Caption: Metabolic conversion of Ponatinib to its inactive metabolite, this compound.

Conclusion

This compound is a molecule of significant interest in the context of the medicinal chemistry and drug metabolism of Ponatinib. Its discovery as a major human metabolite has been crucial for understanding the pharmacokinetic profile of Ponatinib. Furthermore, its role as a key intermediate in the synthesis of Ponatinib highlights the importance of efficient and well-characterized synthetic routes. The information provided in this technical guide offers a comprehensive resource for researchers working on the synthesis, metabolism, and analysis of Ponatinib and related compounds.

The Silent Metabolite: An In-Depth Examination of AP24600's Biological Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Ponatinib (AP24534) has established its role as a potent therapeutic agent, particularly in overcoming resistance in chronic myeloid leukemia (CML). The clinical efficacy of any drug is intrinsically linked to its metabolic fate. Understanding the biological activity, or lack thereof, of its metabolites is paramount for a comprehensive pharmacological profile. This technical guide delves into the core reasons behind the biological inactivity of AP24600 (also known as M14), the major carboxylic acid metabolite of Ponatinib. Through an analysis of its metabolic generation, pharmacokinetic profile, and the structural changes from the parent compound, we elucidate why this compound does not contribute to the therapeutic effect of Ponatinib.

Metabolic Pathway and Pharmacokinetics of this compound

Ponatinib undergoes extensive metabolism in the body, leading to the formation of several metabolites. This compound is the product of amide hydrolysis of Ponatinib, a reaction catalyzed by esterases and/or amidases.[1] This metabolic transformation results in the cleavage of the amide bond, separating the core kinase-binding moiety from the solubilizing side chain.

dot

cluster_metabolism Ponatinib Metabolism Ponatinib Ponatinib (AP24534) Active Kinase Inhibitor This compound This compound (M14) Inactive Carboxylic Acid Metabolite Ponatinib->this compound Amidase/ Esterase Hydrolysis Other_Metabolites Other Metabolites (e.g., N-desmethyl) Varied Activity Ponatinib->Other_Metabolites CYP450 (e.g., CYP3A4)

Caption: Metabolic conversion of Ponatinib to its inactive metabolite this compound.

Pharmacokinetic studies in humans have shown that this compound is a major circulating metabolite of Ponatinib.[2] Despite its significant presence in plasma, its contribution to the overall pharmacological activity of the drug is negligible due to its inherent inactivity.

Pharmacokinetic Parameters of Ponatinib and its Metabolites
CompoundCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
Ponatinib7361253~22-27
This compound (M14) Data not availableData not availableMajor circulating metabolite~34
N-desmethyl PonatinibData not availableData not availableLess prominent than this compoundData not available

Note: While this compound is a major metabolite, specific quantitative data on its Cmax and AUC are not consistently reported in publicly available literature. The N-desmethyl metabolite is noted to be four-fold less active than ponatinib.[3]

The Structural Basis for Inactivity of this compound

The biological inactivity of this compound is a direct consequence of its altered chemical structure compared to the parent molecule, Ponatinib. The amide hydrolysis that forms this compound removes a critical component of the pharmacophore responsible for binding to the ATP-binding pocket of target kinases.

dot

Ponatinib_Structure Ponatinib (Active Conformation) - Intact Amide Linkage - Key H-bond interactions - Lipophilic side chain Kinase_Binding_Pocket Kinase ATP-Binding Pocket Ponatinib_Structure->Kinase_Binding_Pocket High Affinity Binding AP24600_Structure This compound (Inactive Conformation) - Cleaved Amide Bond - Loss of critical H-bond donor/acceptor - Carboxylic acid moiety AP24600_Structure->Kinase_Binding_Pocket Negligible Binding

Caption: Structural differences between Ponatinib and this compound affecting kinase binding.

The key structural features of Ponatinib that are lost in this compound include:

  • The Amide Linkage: This group is crucial for orienting the molecule within the kinase's active site and participates in essential hydrogen bonding interactions.

  • The Trifluoromethylphenyl and Methylpiperazinyl Moieties: This portion of the molecule contributes to the high-affinity binding and selectivity of Ponatinib.

The resulting carboxylic acid group in this compound drastically alters the electronic and steric properties of the molecule, rendering it unable to effectively engage with the ATP-binding pocket of kinases like BCR-ABL.

Experimental Evidence of Biological Inactivity

While specific quantitative data such as IC50 values for this compound are not widely published, a key study on the metabolism of Ponatinib explicitly states that this compound (M14) was found to be inactive against BCR-ABL in both in vitro kinase assays and cellular activity screens.[2]

Experimental Protocols for Determining Kinase Inhibitor Activity

The determination of the biological activity of a compound like this compound would typically involve the following well-established experimental protocols.

1. In Vitro Kinase Inhibition Assay (Biochemical Assay)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Principle: A purified recombinant kinase (e.g., BCR-ABL) is incubated with a substrate (a peptide or protein that the kinase phosphorylates) and ATP (the phosphate donor). The test compound is added at various concentrations. The amount of phosphorylated substrate is then quantified, typically using methods like radioisotope incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection.

  • Workflow: dot

    Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate Components in Assay Buffer Prepare_Reagents->Incubate Detect_Signal Detect Phosphorylation Signal Incubate->Detect_Signal Analyze_Data Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

    Caption: Workflow for a typical in vitro kinase inhibition assay.

For this compound, the expected outcome of such an assay would be a very high or immeasurable IC50 value, indicating a lack of direct inhibition of the kinase's catalytic activity.

2. Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cells that are dependent on the activity of a specific kinase.

  • Objective: To determine the concentration of a compound required to inhibit the proliferation of kinase-dependent cancer cells by 50% (GI50).

  • Principle: A cell line whose survival and proliferation are driven by a specific kinase (e.g., Ba/F3 cells engineered to express BCR-ABL) is cultured in the presence of varying concentrations of the test compound. After a set incubation period (typically 48-72 hours), cell viability is measured using colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo) methods.

  • Workflow: dot

    Start Start Seed_Cells Seed Kinase-Dependent Cells in Plates Start->Seed_Cells Add_Compound Add Test Compound at Varying Concentrations Seed_Cells->Add_Compound Incubate_Cells Incubate for 48-72 hours Add_Compound->Incubate_Cells Measure_Viability Measure Cell Viability Incubate_Cells->Measure_Viability Calculate_GI50 Calculate GI50 Measure_Viability->Calculate_GI50 End End Calculate_GI50->End

    Caption: Workflow for a cellular proliferation inhibition assay.

In the case of this compound, the GI50 value would be expected to be significantly higher than that of Ponatinib, demonstrating its inability to inhibit the growth of BCR-ABL-driven cancer cells.

Conclusion

The biological inactivity of this compound, the major carboxylic acid metabolite of Ponatinib, is a clear-cut example of how metabolic transformation can lead to the complete loss of pharmacological activity. The enzymatic cleavage of the amide bond in Ponatinib results in a molecule, this compound, that lacks the essential structural features required for high-affinity binding to the ATP-binding pocket of target kinases such as BCR-ABL. While this compound is a significant circulating metabolite, its inert nature ensures that the therapeutic efficacy of Ponatinib is solely attributable to the parent compound. This understanding is crucial for accurate pharmacokinetic-pharmacodynamic modeling and for a complete safety and efficacy assessment of Ponatinib in the clinical setting. Further research providing quantitative measures of this compound's inactivity would serve to formally confirm this established understanding.

References

The Role of AP24600 in the Metabolic Landscape of Ponatinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponatinib (Iclusig®) is a potent third-generation tyrosine kinase inhibitor (TKI) engineered to overcome resistance to other TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I mutation.[1][2] The clinical efficacy and safety profile of Ponatinib are intrinsically linked to its complex metabolic pathways. This technical guide provides a comprehensive overview of the role of AP24600, the inactive carboxylic acid metabolite, in the overall disposition of Ponatinib. It delves into the dual metabolic routes of hydrolysis and cytochrome P450-mediated oxidation, presenting detailed experimental protocols, quantitative pharmacokinetic data, and visual representations of the key signaling and metabolic pathways.

Introduction to Ponatinib Metabolism: A Dual-Pathway Paradigm

The disposition of Ponatinib in the body is primarily governed by two competing metabolic pathways:

  • Hydrolysis: Esterase and/or amidase-mediated hydrolysis of the amide bond in Ponatinib leads to the formation of its major, inactive carboxylic acid metabolite, This compound (also referred to as M14).[1][3] This pathway represents a significant route of elimination for the drug.

  • CYP450-Mediated Oxidation: Cytochrome P450 (CYP) enzymes, predominantly CYP3A4 , and to a lesser extent CYP2C8, CYP2D6, and CYP3A5, are responsible for the oxidative metabolism of Ponatinib.[2][4] This leads to the formation of several metabolites, most notably the N-desmethyl metabolite (AP24567 or M42) and the N-oxide metabolite (AP24734 ).[3] The N-desmethyl metabolite, AP24567, is reported to be four-fold less potent than the parent drug.[4]

The balance between these two pathways significantly influences the pharmacokinetic profile and overall exposure of the active drug, thereby impacting both its therapeutic efficacy and potential for adverse events.

Quantitative Analysis of Ponatinib and its Metabolites

A thorough understanding of the pharmacokinetics of Ponatinib and its metabolites is crucial for optimizing dosing strategies and managing drug-drug interactions. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Pharmacokinetic Parameters of Ponatinib and its Major Metabolites in Humans Following a Single Oral Dose

AnalyteCmax (nM)Tmax (h)AUC0–144 (h·nM)Elimination Half-life (t½) (h)
Ponatinib109.6 (23.1% CV)2-123476.1 (27.9% CV)27.4
This compound (M14)107.2 (36.6% CV)2-121606.4 (25.0% CV)33.7
AP24567 (M42)5.0 (40.9% CV)2-12169.0 (28.6% CV)Not Reported

Data extracted from a study in healthy male volunteers after a single 45 mg oral dose of [14C]ponatinib.[1]

Table 2: In Vitro Metabolic Stability of Ponatinib in Rat Liver Microsomes

ParameterValue
Incubation Time for >50% Disappearance~10 minutes
In Vitro Half-life (t½)6.26 min
Intrinsic Clearance (CLint)15.182 ± 0.477 mL/min/mg

Data from an in vitro study using rat liver microsomes.[5]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of Ponatinib metabolism.

In Vitro Metabolism of Ponatinib using Human Liver Microsomes

Objective: To identify the metabolites of Ponatinib formed by hepatic enzymes and to elucidate the role of specific CYP450 isoforms.

Materials:

  • Ponatinib

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Trapping agents (e.g., glutathione (GSH) for reactive metabolites, potassium cyanide (KCN))

  • Acetonitrile (for reaction termination and protein precipitation)

  • Internal standard (e.g., Vandetanib)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Ponatinib in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine HLMs (typically at a final protein concentration of 0.5-1 mg/mL), potassium phosphate buffer, and MgCl2.

  • Add the Ponatinib stock solution to the microsomal suspension to achieve the desired final concentration (e.g., 1-50 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. If investigating reactive metabolites, also add the trapping agent at this stage.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis of Ponatinib and its Metabolites

Objective: To separate, detect, and quantify Ponatinib and its metabolites in biological matrices.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 4.1 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient program to achieve separation of the analytes.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 21 ± 2°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for metabolite identification.

  • MRM Transitions:

    • Ponatinib: e.g., m/z 532.2 → 459.2

    • AP24567 (N-desmethyl): e.g., m/z 518.2 → 459.2

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Visualizing the Metabolic and Signaling Landscape

Diagrams are essential for visualizing the complex biological processes involved in Ponatinib's mechanism of action and metabolism.

Ponatinib Metabolic Pathways

Ponatinib_Metabolism Ponatinib Ponatinib (AP24534) This compound This compound (Inactive Carboxylic Acid) M14 Ponatinib->this compound Esterases / Amidases (Hydrolysis) CYP_Metabolites Oxidative Metabolites Ponatinib->CYP_Metabolites CYP3A4 (major) CYP2C8, CYP2D6, CYP3A5 Excretion Excretion Ponatinib->Excretion Feces (unchanged) This compound->Excretion Urine (as glucuronides) AP24567 AP24567 (N-desmethyl) M42 CYP_Metabolites->AP24567 AP24734 AP24734 (N-oxide) CYP_Metabolites->AP24734 AP24567->Excretion Feces

Caption: Major metabolic pathways of Ponatinib.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Metabolism_Workflow cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Processing & Analysis HLM Human Liver Microsomes Mix1 Combine and Pre-incubate at 37°C HLM->Mix1 Buffer Phosphate Buffer (pH 7.4) + MgCl2 Buffer->Mix1 Ponatinib Ponatinib Stock Ponatinib->Mix1 NADPH Add NADPH (Initiate Reaction) Mix1->NADPH Incubation Incubate at 37°C (Time Course) NADPH->Incubation Termination Terminate with Acetonitrile + Internal Standard Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for in vitro metabolism studies.

Ponatinib's Primary Signaling Pathway Inhibition

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, JAK/STAT) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibition

Caption: Inhibition of BCR-ABL signaling by Ponatinib.

Discussion and Conclusion

The metabolism of Ponatinib is a critical determinant of its clinical pharmacology. The formation of the inactive carboxylic acid metabolite, this compound, through hydrolysis represents a major clearance pathway that competes with the CYP3A4-mediated formation of other metabolites, including the less active N-desmethyl derivative AP24567.[1][3][4] This dual metabolic profile has important implications for drug-drug interactions. Co-administration of strong CYP3A4 inhibitors can increase Ponatinib exposure, potentially necessitating dose adjustments to mitigate toxicity.[4] Conversely, strong CYP3A4 inducers may decrease Ponatinib concentrations, potentially compromising efficacy.

The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute robust studies on Ponatinib metabolism. The quantitative data and visual diagrams serve as valuable resources for understanding the complex interplay of factors that govern the disposition and activity of this important anticancer agent. A comprehensive understanding of the role of this compound and the broader metabolic landscape of Ponatinib is essential for the continued safe and effective use of this therapy in patients with resistant leukemias. Further research into the inter-individual variability in these metabolic pathways may lead to more personalized dosing strategies in the future.

References

AP24600: A Comprehensive Technical Overview of a Ponatinib Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AP24600, identified as the inactive carboxylic acid metabolite of the potent tyrosine kinase inhibitor, Ponatinib. This document consolidates key information regarding its biochemical properties, metabolic pathway, and analytical methodologies, presented in a format tailored for researchers and professionals in the field of drug development.

Core Properties of this compound

This compound is a primary metabolic product of Ponatinib, an oral drug utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The fundamental physicochemical characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 1300690-48-5[1][2]
Molecular Weight 277.28 g/mol [1][2][3]
Molecular Formula C₁₆H₁₁N₃O₂[1][2]
Synonym M14[4]
Description Inactive carboxylic acid metabolite of Ponatinib[1][4]

Metabolic Pathway and Pharmacokinetics

This compound is formed from Ponatinib through the hydrolysis of the amide bond, a reaction catalyzed by esterases and/or amidases.[5][6] This metabolic conversion is a significant route in the disposition of Ponatinib. In human plasma, this compound is one of the two major circulating radioactive components following the administration of radiolabeled Ponatinib, accounting for a substantial portion of the drug's metabolic profile.[4][7]

The primary route of elimination for this compound and its subsequent glucuronide conjugates is through urine, in contrast to the parent compound Ponatinib, which is predominantly eliminated in feces.[4][7][8] In vitro studies have confirmed that this compound is biologically inactive against the BCR-ABL kinase, the primary target of Ponatinib.[4]

The metabolic transformation of Ponatinib to this compound is depicted in the following diagram:

AP24600_Metabolic_Pathway Ponatinib Ponatinib (AP24534) This compound This compound (M14) Inactive Metabolite Ponatinib->this compound Amide Hydrolysis (Esterases/Amidases)

Metabolic conversion of Ponatinib to this compound.

Quantitative Pharmacokinetic Data

The following table summarizes key quantitative data regarding the presence of this compound (M14) in human plasma following a single oral dose of [¹⁴C]ponatinib.

ParameterPonatinibThis compound (M14)Reference
% of Radioactivity in 0-24h Pooled Plasma 25.5%14.9%[4][7]
Elimination Half-life (t₁/₂) 27.4 hours33.7 hours[4][7]

Experimental Protocols

General Methodology for Metabolite Quantitation in Plasma

While specific, detailed experimental protocols exclusively for this compound are not extensively published due to its nature as an inactive metabolite, the following outlines a general workflow for its quantitation in biological matrices, based on methodologies used for Ponatinib and its metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Plasma Plasma Sample Collection Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC/MS/MS Analysis Supernatant->LCMS Quantitation Pharmacokinetic Analysis (e.g., WinNonlin®) LCMS->Quantitation

Workflow for this compound quantitation.
  • Sample Collection: Whole blood is collected from subjects at specified time points post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • Protein Precipitation: To extract this compound and other small molecules from the plasma matrix, a protein precipitation step is employed. This typically involves the addition of a cold organic solvent (e.g., acetonitrile) to the plasma sample.

  • Centrifugation and Supernatant Collection: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, is carefully transferred to a clean tube for analysis.

  • LC/MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system.

    • Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) column is used to separate this compound from other components in the sample.

    • Mass Spectrometric Detection: A tandem mass spectrometer, operating in multiple reaction monitoring (MRM) mode, is used for sensitive and specific detection and quantitation of the analyte.

  • Pharmacokinetic Analysis: The concentration-time data obtained from the LC/MS/MS analysis is used to determine key pharmacokinetic parameters, such as elimination half-life and plasma concentration, often utilizing specialized software like WinNonlin®.[4]

Conclusion

This compound is a well-characterized, inactive metabolite of Ponatinib, formed via amide hydrolysis. Its pharmacokinetic profile indicates that it is a major circulating component, with a distinct urinary elimination pathway. While biologically inactive against the primary target of its parent compound, a thorough understanding of its formation and disposition is crucial for a complete characterization of Ponatinib's metabolism in humans. The methodologies outlined in this guide provide a framework for the continued study of this and other drug metabolites.

References

Preclinical Pharmacokinetics of Ponatinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of ponatinib, a multi-targeted tyrosine kinase inhibitor. The information presented is intended for researchers, scientists, and drug development professionals. Notably, AP24600 is the inactive carboxylic acid metabolite of ponatinib[1].

Pharmacokinetic Profile Summary

Ponatinib has been evaluated in preclinical studies, primarily in mouse models, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] Orally administered ponatinib demonstrated dose-dependent exposure in mice.[3][4]

The following tables summarize the key pharmacokinetic parameters of ponatinib in mice following a single oral administration.

Table 1: Pharmacokinetic Parameters of Ponatinib in NSG Mice [3]

Dose (mg/kg)Cmax (ng/mL)Tmax (hrs)AUC0–24hrs (ng·h/mL)t1/2 (hrs)
15181.363.041533.21.92
30355.843.082996.51.92

Table 2: Pharmacokinetic Parameters of Ponatinib in Wild-Type and Humanized CYP1A1/2 Mice [1]

Data presented as fold-decrease in exposure compared to control.

Mouse StrainInducerFold Decrease in Ponatinib Exposure
Wild-Type2,3,7,8-tetrachlorodibenzodioxin7.7
Humanized CYP1A1/23-methylcholanthrene2.2

Experimental Protocols

Detailed methodologies for the key pharmacokinetic experiments are described below.

  • NSG Mice: Used for pharmacokinetic and efficacy studies of ponatinib in the context of T-cell acute lymphoblastic leukemia.[3]

  • Wild-Type and Humanized CYP1A1/2 Mice: Utilized to investigate the role of CYP1A1 in ponatinib metabolism.[1] All animal studies were approved by the respective Institutional Animal Care and Use Committees.[3]

  • Ponatinib Administration: For pharmacokinetic studies in NSG mice, ponatinib was administered as a single oral dose of 15 or 30 mg/kg in citric acid.[3] In studies with wild-type and humanized CYP1A1/2 mice, a single oral gavage dose of 40 mg/kg was administered in 25 mM citrate buffer (pH 2.5).[1]

  • Plasma Sample Collection: Blood samples were collected from mice at various time points post-dosing. For NSG mice, samples were collected at 0.5, 1, 2, 3, 5, 8, 12, and 24 hours.[3] For wild-type and humanized CYP1A1/2 mice, 10 µl of whole blood was withdrawn from the tail vein at indicated time points.[1] Plasma was separated by centrifugation and stored at -80°C until analysis.[3]

  • The concentration of ponatinib and its metabolites in plasma samples was determined using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[5] This method was validated for linearity, selectivity, accuracy, precision, stability, matrix effect, and recovery.[5]

Metabolism

Ponatinib undergoes hepatic metabolism primarily through cytochrome P450 (CYP) enzymes. In vitro studies have shown that CYP3A4 is the major enzyme responsible for its metabolism, with minor contributions from CYP3A5, CYP2C8, and CYP2D6.[1][6] The metabolism of ponatinib involves both esterase/amidase activity, leading to the inactive carboxylic acid metabolite this compound, and P450-dependent monooxygenase system activity.[1] The main metabolic pathways include the formation of N-desmethyl and N-oxide metabolites.[1]

Mandatory Visualizations

Ponatinib_Metabolism cluster_PhaseI Phase I Metabolism cluster_Hydrolysis Hydrolysis Ponatinib Ponatinib AP24567 N-desmethyl Ponatinib (AP24567) (4-fold less active) Ponatinib->AP24567 CYP3A4, CYP2C8, CYP2D6, CYP3A5 AP24734 N-oxide Ponatinib (AP24734) Ponatinib->AP24734 CYP3A4 This compound Inactive Carboxylic Acid (this compound) Ponatinib->this compound Esterase/Amidase

Caption: Metabolic pathway of ponatinib.

PK_Workflow start Start animal_model Select Animal Model (e.g., NSG Mice) start->animal_model dosing Administer Ponatinib (Oral Gavage) animal_model->dosing sampling Collect Blood Samples (Multiple Time Points) dosing->sampling processing Process Samples (Centrifugation to Plasma) sampling->processing analysis Bioanalysis (UPLC-MS/MS) processing->analysis pk_params Calculate PK Parameters (Cmax, Tmax, AUC) analysis->pk_params end End pk_params->end

Caption: Preclinical pharmacokinetic study workflow.

References

AP24600 as a Biomarker for Ponatinib Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (Iclusig®) is a potent third-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with the T315I mutation who are resistant to other TKIs. The therapeutic efficacy and toxicity of Ponatinib are related to its plasma concentration. Therefore, monitoring drug exposure is crucial for optimizing treatment regimens. AP24600, the inactive carboxylic acid metabolite of Ponatinib, has been identified as a major metabolite in humans. This technical guide provides an in-depth overview of this compound as a potential biomarker for Ponatinib exposure, summarizing available quantitative data, detailing experimental protocols for its measurement, and illustrating relevant biological pathways.

Ponatinib's Mechanism of Action and Metabolism

Ponatinib exerts its therapeutic effect by inhibiting the kinase activity of the BCR-ABL fusion protein, the hallmark of CML and Ph+ ALL. It binds to the ATP-binding site of both native and mutated forms of BCR-ABL, including the highly resistant T315I mutant, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.

Ponatinib is metabolized in the liver, primarily through esterase and/or amidase-mediated hydrolysis to form its major inactive metabolite, this compound (also referred to as M14). Cytochrome P450 enzymes, mainly CYP3A4, are also involved in the metabolism of Ponatinib to other minor metabolites.

Signaling and Metabolic Pathways

BCR-ABL Signaling Pathway Inhibition by Ponatinib

The following diagram illustrates the simplified BCR-ABL signaling pathway and the inhibitory action of Ponatinib.

cluster_0 Cell Membrane cluster_1 Cytoplasm BCR-ABL BCR-ABL Downstream Effectors Downstream Effectors BCR-ABL->Downstream Effectors ATP -> ADP Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival Ponatinib Ponatinib Ponatinib->BCR-ABL Inhibition

Caption: Inhibition of BCR-ABL signaling by Ponatinib.
Metabolic Pathway of Ponatinib to this compound

The metabolic conversion of Ponatinib to its inactive metabolite this compound is depicted below.

Ponatinib Ponatinib This compound This compound (Inactive Metabolite) Ponatinib->this compound Hydrolysis Esterases / Amidases Esterases / Amidases Esterases / Amidases->Ponatinib

Caption: Metabolic conversion of Ponatinib to this compound.

Quantitative Data

The primary source of quantitative data for this compound in humans comes from a study in healthy male volunteers who received a single 45 mg oral dose of [14C]ponatinib. The following tables summarize the key pharmacokinetic parameters and the relative abundance of this compound in plasma.

Table 1: Pharmacokinetic Parameters of Ponatinib and this compound (M14) in Healthy Volunteers [1]

ParameterPonatinibThis compound (M14)
Cmax (nM) 77.1 ± 20.943.6 ± 12.3
Tmax (h) 4.0 (2.0 - 6.0)6.0 (4.0 - 8.0)
AUC0-inf (nM*h) 2110 ± 5801470 ± 390
t1/2 (h) 27.4 ± 7.633.7 ± 9.4

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

Table 2: Relative Abundance of Ponatinib and its Metabolites in Human Plasma (0-24h pool) after a Single 45 mg Oral Dose of [14C]ponatinib [1]

Analyte% of Total Radioactivity
Ponatinib 25.5
This compound (M14) 14.9
M15 (M14 glucuronide) 3.4
M23 (despiperazinyl acid) 7.0
M29 (ponatinib glucuronide) 6.0
Other Metabolites < 3.0 each

These data indicate that this compound is a significant circulating metabolite of Ponatinib, with substantial plasma concentrations and a slightly longer half-life than the parent drug.

Experimental Protocols

The quantification of this compound in plasma typically requires a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed protocol adapted from a validated method for Ponatinib quantification, which can be optimized for this compound.

Quantification of this compound in Human Plasma by LC-MS/MS

1. Objective: To determine the concentration of this compound in human plasma samples.

2. Materials and Reagents:

  • This compound reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • 96-well protein precipitation plates

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Protein Precipitation):

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of each plasma sample, standard, and quality control (QC) in a 96-well plate, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.

  • Mix thoroughly by vortexing for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Conditions (to be optimized for this compound):

  • HPLC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) should be optimized to achieve good separation of this compound from other plasma components and potential interfering substances.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing the pure compounds into the mass spectrometer. For this compound (C16H11N3O2, MW: 277.28), the protonated molecule [M+H]+ at m/z 278.3 would be the precursor ion. Product ions would be determined from the fragmentation pattern.

  • Data Analysis: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Experimental Workflow Diagram

The following diagram outlines the workflow for the quantification of this compound in human plasma.

cluster_0 Sample Collection & Processing cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Sample Plasma Sample Spike IS Spike IS Plasma Sample->Spike IS Protein Precipitation Protein Precipitation Spike IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant HPLC Separation HPLC Separation Supernatant->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation

Caption: Workflow for this compound quantification in plasma.

Discussion and Future Perspectives

This compound is a major, inactive metabolite of Ponatinib, and its presence in plasma is well-established. The pharmacokinetic data from healthy volunteers demonstrate that this compound has a substantial circulation time and its concentration is proportional to the administered dose of the parent drug in this population. These characteristics suggest that this compound has the potential to serve as a biomarker for Ponatinib exposure.

However, a critical gap in the current knowledge is the lack of studies that directly correlate this compound plasma concentrations with Ponatinib dosage, clinical efficacy (e.g., molecular response in CML patients), and the incidence of adverse events in a patient population. While some studies have investigated the relationship between Ponatinib plasma levels and clinical outcomes, the role of its major metabolite has not been thoroughly explored.

Future research should focus on:

  • Pharmacokinetic studies in patient populations: Measuring this compound plasma concentrations in patients receiving different doses of Ponatinib to establish a clear dose-concentration relationship.

  • Correlation with clinical outcomes: Investigating the association between this compound levels and therapeutic efficacy as well as the occurrence of dose-related toxicities, such as cardiovascular events.

  • Development of a validated, high-throughput assay: A robust and readily available analytical method for this compound would facilitate its measurement in large clinical trials.

References

Inactive Metabolite AP24600: A Pharmacokinetic and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib is a potent oral tyrosine kinase inhibitor (TKI) designed to inhibit native and mutated BCR-ABL, including the gatekeeper T315I mutation that confers resistance to other TKIs.[1] The clinical efficacy and safety of a drug are determined not only by the parent compound but also by its metabolites. Understanding the metabolic fate and biological activity of these metabolites is crucial for a comprehensive assessment of a drug's pharmacological profile. This technical guide provides an in-depth analysis of AP24600, a major inactive metabolite of ponatinib.

Metabolic Pathway of Ponatinib to this compound

Ponatinib undergoes extensive metabolism in humans through multiple pathways.[2] One of the primary metabolic routes is the hydrolysis of the amide bond of ponatinib, a reaction mediated by esterases and/or amidases, to form the carboxylic acid metabolite this compound (also referred to as M14).[3][4] This biotransformation represents a significant pathway in the disposition of ponatinib.[3]

G Ponatinib Ponatinib Hydrolysis Esterase/Amidase-mediated Hydrolysis Ponatinib->Hydrolysis This compound This compound (Inactive Carboxylic Acid Metabolite) Hydrolysis->this compound

Metabolic conversion of Ponatinib to its inactive metabolite this compound.

Pharmacokinetic Profile of this compound

Following oral administration of ponatinib, this compound is a major circulating component in human plasma.[1] The pharmacokinetic parameters of ponatinib and its metabolites, including this compound, have been characterized in human studies.

Plasma Pharmacokinetics

A study in healthy male volunteers who received a single 45-mg oral dose of [14C]ponatinib provided key insights into the plasma concentrations and elimination half-lives of ponatinib and its metabolites.[1]

CompoundContribution to 0-24h Plasma Radioactivity (%)Elimination Half-life (t½) (hours)
Ponatinib25.527.4
This compound (M14) 14.9 33.7

Table 1: Plasma Pharmacokinetic Parameters of Ponatinib and this compound.[1]

Excretion

The primary route of elimination for ponatinib and its metabolites is through feces. Following a single oral dose of [14C]ponatinib, approximately 86.6% of the radioactive dose was recovered in feces and 5.4% in urine over 14 days.[2] this compound and its glucuronide conjugates were the major metabolites found in urine, accounting for 4.4% of the administered dose.[1] Notably, the parent drug, ponatinib, was not detected in urine.[1]

Functional Inactivity of this compound

Crucially, in vitro studies have demonstrated that this compound is an inactive metabolite. Both kinase and cellular activity screens have shown that this compound does not possess inhibitory activity against BCR-ABL.[1] This lack of pharmacological activity distinguishes it from the potent parent compound, ponatinib.

Experimental Protocols

Quantification of this compound in Biological Matrices

The quantification of this compound in plasma, urine, and feces is typically performed using validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) methods.[1]

General Workflow for LC/MS/MS Quantification:

G cluster_0 Sample Preparation cluster_1 LC/MS/MS Analysis Sample Plasma, Urine, or Fecal Homogenate Extraction Protein Precipitation/ Solid Phase Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Data Data Analysis MS->Data

Generalized workflow for the quantification of this compound.

A detailed protocol involves the following steps:

  • Sample Preparation: Biological samples (plasma, urine, or fecal homogenates) are processed to extract the analyte. This typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate this compound from other components in the matrix. A gradient mobile phase, often consisting of a mixture of an aqueous solution (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile), is employed.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound. This involves monitoring a specific precursor-to-product ion transition for this compound.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of an internal standard, using a calibration curve generated from standards of known concentrations.

Determination of Biological Activity (In Vitro Assays)

While the specific protocols for determining the inactivity of this compound are not publicly detailed, they would have likely followed standard procedures for assessing the activity of kinase inhibitors.

1. BCR-ABL Kinase Assay (Hypothetical Protocol):

  • Principle: To measure the ability of a compound to inhibit the phosphorylation of a substrate by the BCR-ABL kinase.

  • Methodology:

    • Recombinant BCR-ABL kinase is incubated with a specific peptide substrate and ATP (often radiolabeled with ³²P or ³³P) in a suitable reaction buffer.

    • The test compound (this compound) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane and washing).

    • The amount of incorporated radioactivity in the substrate is measured using a scintillation counter.

    • The inhibitory activity of the compound is determined by comparing the kinase activity in the presence of the compound to the activity in its absence. A lack of reduction in substrate phosphorylation would indicate inactivity.

2. Cellular Proliferation Assay (Hypothetical Protocol):

  • Principle: To assess the effect of a compound on the proliferation of a cell line that is dependent on BCR-ABL activity for survival and growth (e.g., Ba/F3 cells expressing BCR-ABL).

  • Methodology:

    • BCR-ABL-dependent cells are seeded into multi-well plates.

    • The cells are treated with a range of concentrations of the test compound (this compound).

    • The plates are incubated for a period of time (e.g., 48-72 hours).

    • Cell viability or proliferation is measured using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo®).

    • The concentration of the compound required to inhibit cell proliferation by 50% (IC50) is calculated. An inability to achieve a significant reduction in cell proliferation at relevant concentrations would confirm inactivity.

Conclusion

This compound is a major, pharmacologically inactive metabolite of ponatinib formed through amide hydrolysis. Its significant presence in circulation and its primary excretion route through the urinary system are important aspects of the overall disposition of ponatinib. The lack of biological activity of this compound against BCR-ABL confirms that the therapeutic efficacy of ponatinib is attributable to the parent compound. A thorough understanding of the formation and clearance of such inactive metabolites is essential for a complete characterization of a drug's pharmacokinetic and pharmacodynamic profile, aiding in the interpretation of clinical data and the design of future drug development studies.

References

The Relationship Between AP24600 and Ponatinib's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ponatinib's mechanism of action, a potent multi-targeted tyrosine kinase inhibitor. It also clarifies the role of its metabolite, AP24600, in relation to its therapeutic activity.

Executive Summary

Ponatinib (formerly AP24534) is a powerful, orally administered tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL1 fusion protein, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] Its defining feature is its efficacy against various mutations in the BCR-ABL1 kinase domain that confer resistance to other TKIs, most notably the T315I "gatekeeper" mutation.[2][4][5] In contrast, this compound is an inactive metabolite of Ponatinib and does not contribute to its mechanism of action.[6] This guide will detail the mechanism of action of Ponatinib, present key preclinical data, outline relevant experimental protocols, and visualize the associated signaling pathways.

This compound: An Inactive Metabolite

This compound is formed through the metabolism of Ponatinib.[7] However, it is characterized as an inactive metabolite, meaning it does not possess the kinase inhibitory activity of the parent compound, Ponatinib.[6] Therefore, the therapeutic effects of Ponatinib are attributable to the parent drug itself, not this compound. In human plasma, this compound has been detected as a major metabolite.[7]

Ponatinib's Mechanism of Action

Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the BCR-ABL1 kinase.[8][9] This binding action blocks the kinase's ability to phosphorylate downstream substrates, thereby inhibiting the signaling pathways that drive the uncontrolled proliferation of leukemic cells and ultimately inducing apoptosis (programmed cell death).[1][9]

A key structural feature of Ponatinib is its ethynyl linker, which allows it to bind effectively to the ABL1 kinase domain even with the bulky isoleucine residue of the T315I mutation, a feat that earlier generation TKIs cannot achieve.[10]

Pan-Mutational Inhibition of BCR-ABL1

Ponatinib was specifically engineered to overcome resistance to other TKIs. It demonstrates potent inhibition against not only the native (wild-type) BCR-ABL1 but also a wide array of clinically relevant mutants.[3][4]

Multi-Targeted Kinase Inhibition

Beyond BCR-ABL1, Ponatinib inhibits several other tyrosine kinases involved in tumor progression and angiogenesis, including members of the VEGFR, FGFR, PDGFR, and SRC families.[1][11][12] This multi-targeted profile may contribute to its overall anti-neoplastic activity.[1]

Quantitative Data: In Vitro Inhibition

The following tables summarize the inhibitory activity of Ponatinib against various kinases and cell lines.

Table 1: Ponatinib Kinase Inhibition

Kinase TargetIC50 (nM)
Abl0.37[11][12]
Abl T315I2.0[10][13]
PDGFRα1.1[11][12]
VEGFR21.5[11][12]
FGFR12.2[11][12]
Src5.4[11][12]
FLT313[13]
KIT13[13]

Table 2: Ponatinib Cellular Proliferation Inhibition

Cell LineExpressed KinaseIC50 (nM)
Ba/F3Native BCR-ABL0.5[12][13]
Ba/F3BCR-ABL T315I11[13]
Ba/F3Various BCR-ABL mutants0.5 - 36[12]
MV4-11FLT3-ITD<10[12]
RS4;11Native FLT3>100[13]

Experimental Protocols

Kinase Inhibition Assay (In Vitro)

Objective: To determine the 50% inhibitory concentration (IC50) of Ponatinib against purified kinase domains.

Methodology:

  • Reaction Setup: Kinase reactions are typically performed in a buffer solution containing the purified kinase (e.g., GST-Abl), a synthetic peptide substrate, and ATP mixed with radioactive γ-³²P-ATP.

  • Inhibitor Addition: A range of Ponatinib concentrations is added to the reaction mixtures.

  • Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.

  • Termination and Measurement: The reactions are stopped, and the phosphorylated substrate is captured on a filter. The amount of incorporated radioactivity is then quantified using a scintillation counter to determine the level of kinase activity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Ponatinib concentration.

Cellular Proliferation Assay

Objective: To assess the effect of Ponatinib on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Plating: Cells (e.g., Ba/F3 cells expressing different BCR-ABL mutants) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with a range of Ponatinib concentrations.

  • Incubation: The plates are incubated for a set period, typically 72 hours, to allow for cell proliferation.

  • Viability Measurement: A viability reagent, such as MTS (methanethiosulfonate), is added to the wells. This reagent is converted into a colored formazan product by metabolically active cells.

  • Data Acquisition: The absorbance of the formazan product is measured using a plate reader, which correlates with the number of viable cells.

  • Data Analysis: IC50 values are determined by plotting the percentage of cell viability against the logarithm of the Ponatinib concentration.

Visualizations

Ponatinib's Mechanism of Action in CML

Ponatinib_Mechanism cluster_Cell Leukemic Cell BCR_ABL BCR-ABL1 (Constitutively Active Kinase) Substrate Downstream Substrates BCR_ABL->Substrate phosphorylates ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrates Signaling Proliferation & Survival Signaling P_Substrate->Signaling Proliferation Uncontrolled Cell Proliferation Signaling->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL X Inhibition

Caption: Ponatinib inhibits the BCR-ABL1 kinase, blocking downstream signaling for cell proliferation.

Overcoming T315I Mutation Resistance

T315I_Resistance cluster_WT Wild-Type BCR-ABL1 cluster_Mutant T315I Mutant BCR-ABL1 WT_ABL ABL1 Kinase Domain (Threonine at 315) T315I_ABL ABL1 Kinase Domain (Isoleucine at 315) WT_ABL->T315I_ABL 'Gatekeeper' Mutation TKI_Gen1_2 1st/2nd Gen TKIs TKI_Gen1_2->WT_ABL Binds & Inhibits TKI_Gen1_2_mut 1st/2nd Gen TKIs TKI_Gen1_2_mut->T315I_ABL Binding Sterically Hindered Ponatinib Ponatinib Ponatinib->T315I_ABL Binds & Inhibits (Accommodates Isoleucine)

Caption: Ponatinib's structure allows it to inhibit the T315I mutant BCR-ABL1, unlike earlier TKIs.

Experimental Workflow for Cellular IC50 Determination

Experimental_Workflow Start Start: Cancer Cell Line Plate_Cells 1. Plate cells in 96-well plates Start->Plate_Cells Add_Ponatinib 2. Add serial dilutions of Ponatinib Plate_Cells->Add_Ponatinib Incubate 3. Incubate for 72 hours Add_Ponatinib->Incubate Add_Reagent 4. Add MTS/MTT viability reagent Incubate->Add_Reagent Measure 5. Measure absorbance with plate reader Add_Reagent->Measure Analyze 6. Plot dose-response curve and calculate IC50 Measure->Analyze End End: IC50 Value Analyze->End

Caption: Workflow for determining the in vitro cellular IC50 of Ponatinib.

Resistance to Ponatinib

While highly potent, resistance to Ponatinib can still emerge. This is often due to the development of compound mutations in the BCR-ABL1 kinase domain, where the T315I mutation is present alongside other mutations.[14][15][16] Examples of compound mutations that confer a higher level of resistance include G250E/T315I, E255K/T315I, and E255V/T315I.[5]

Conclusion

Ponatinib is a clinically important multi-targeted tyrosine kinase inhibitor with a mechanism of action centered on the potent, ATP-competitive inhibition of BCR-ABL1 and its resistance-conferring mutants, including the T315I mutation. Its metabolite, this compound, is inactive and does not contribute to its therapeutic efficacy. The development of Ponatinib represents a significant advancement in the treatment of resistant CML and Ph+ ALL, providing a vital therapeutic option for patients who have exhausted other treatment avenues. Further research into overcoming resistance mechanisms, such as compound mutations, remains an important area of investigation.

References

The Metabolic Conversion of Ponatinib to AP24600: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (AP24534) is a potent third-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients harboring the T315I mutation which confers resistance to other TKIs. The clinical efficacy and safety profile of ponatinib are intrinsically linked to its metabolic fate within the body. A primary metabolic pathway for ponatinib is its conversion to the inactive carboxylic acid metabolite, AP24600 (also known as M14). This technical guide provides an in-depth exploration of the metabolic transformation of ponatinib to this compound, detailing the enzymatic processes involved, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate this metabolic pathway. Furthermore, this guide presents visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding.

Metabolic Pathway: From Ponatinib to this compound

The biotransformation of ponatinib to its inactive metabolite this compound is a hydrolytic process targeting the amide bond of the parent molecule. This reaction is not mediated by the cytochrome P450 (CYP) enzyme system, which is responsible for other oxidative metabolites of ponatinib, but rather by esterase and/or amidase enzymes.[1][2] This hydrolysis results in the formation of a carboxylic acid moiety, rendering the metabolite inactive against its primary target, the BCR-ABL kinase.[3]

The metabolic conversion of Ponatinib to its inactive metabolite this compound is a crucial aspect of its pharmacology. The following diagram illustrates this primary hydrolytic pathway.

Ponatinib Ponatinib (AP24534) This compound This compound (M14) (Inactive Carboxylic Acid Metabolite) Ponatinib->this compound Amide Hydrolysis Enzymes Esterases / Amidases Enzymes->Ponatinib

Caption: Metabolic conversion of Ponatinib to this compound.

Quantitative Analysis of Ponatinib Metabolism

The quantitative assessment of ponatinib and its metabolites is critical for understanding its pharmacokinetic profile. The following tables summarize key data from a human mass balance study following a single oral dose of [14C]ponatinib.[3]

Table 1: Pharmacokinetic Parameters of Ponatinib and this compound in Human Plasma [3]

ParameterPonatinibThis compound (M14)
% of Radioactivity in 0-24h Pooled Plasma25.5%14.9%
Elimination Half-life (t½)27.4 hours33.7 hours
Time to Cmax4-8 hoursNot explicitly stated
Cmax (at 45mg steady state)145 nMNot explicitly stated

Table 2: Excretion and Major Metabolites of Ponatinib [3]

Excretion Route% of Administered DoseMajor Components% of Radioactive Dose in Feces
Feces86.6%Ponatinib, M31 (hydroxylation), M42 (N-demethylation), Methylated products20.5%, 17.7%, 8.3%, 8.4% respectively
Urine5.4%M14 and its glucuronidesNot applicable

Experimental Protocols

The characterization of the metabolic fate of ponatinib, including the formation of this compound, has been achieved through a combination of in vivo and in vitro studies.

Human Mass Balance Study[3]
  • Objective: To evaluate the absorption, metabolism, and excretion of [14C]ponatinib in healthy male subjects.

  • Methodology:

    • Six healthy male volunteers received a single oral dose of 45 mg [14C]ponatinib.

    • Blood, urine, and feces were collected at various time points.

    • Total radioactivity in samples was determined by liquid scintillation counting.

    • Plasma samples were pooled and analyzed for metabolite profiling.

    • Ponatinib and its metabolites, including this compound (M14), were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

In Vitro Metabolism Studies[1]
  • Objective: To identify the enzymes responsible for the metabolism of ponatinib.

  • Methodology:

    • Ponatinib was incubated with human liver microsomes or recombinant human CYP enzymes.

    • Incubations were supplemented with necessary cofactors such as NADPH.

    • The disappearance of the parent drug and the formation of metabolites were monitored over time.

    • Metabolites were identified and quantified using LC-MS/MS.

    • To investigate the formation of this compound, incubations would be performed with preparations containing esterase/amidase activity, such as liver S9 fractions or purified enzymes.

The following diagram illustrates a typical experimental workflow for studying the in vitro metabolism of Ponatinib.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Ponatinib_stock Ponatinib Stock Solution Incubation_mixture Incubation Mixture (Ponatinib, Enzymes, Cofactors) Ponatinib_stock->Incubation_mixture Enzyme_prep Enzyme Preparation (e.g., Human Liver Microsomes) Enzyme_prep->Incubation_mixture Incubation_conditions Incubation at 37°C Incubation_mixture->Incubation_conditions Quenching Reaction Quenching Incubation_conditions->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data_analysis Data Analysis (Metabolite Identification & Quantification) LCMS->Data_analysis

Caption: In vitro metabolism experimental workflow.

Signaling Pathways

Ponatinib exerts its therapeutic effect by inhibiting the constitutively active BCR-ABL tyrosine kinase, thereby blocking downstream signaling pathways that drive cell proliferation and survival in CML and Ph+ ALL.

The diagram below depicts the BCR-ABL signaling pathway and the inhibitory action of Ponatinib.

BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) BCR_ABL->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibition

Caption: Ponatinib's inhibition of the BCR-ABL signaling pathway.

While this compound is considered inactive against BCR-ABL, a comprehensive understanding of a drug's metabolic profile includes assessing the potential for off-target effects of its major metabolites. To date, this compound has been characterized as inactive, and no significant off-target activities have been reported.[3]

Conclusion

The metabolic conversion of ponatinib to its inactive carboxylic acid metabolite, this compound, is a significant pathway in its overall disposition. This hydrolysis, mediated by esterases and/or amidases, represents a key detoxification route. A thorough understanding of this metabolic process, supported by robust quantitative data and detailed experimental methodologies, is essential for drug development professionals to accurately characterize the pharmacokinetic and pharmacodynamic profile of ponatinib. The provided data and diagrams serve as a comprehensive resource for researchers in the field of oncology drug development.

References

Methodological & Application

Synthesis of AP24600 for Research Applications: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the chemical synthesis of AP24600, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Ponatinib.

This compound, chemically known as 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid, serves as a critical building block for the development of potent kinase inhibitors. While it is characterized as an inactive metabolite of Ponatinib, its availability through chemical synthesis is essential for further research and the development of new analogues.[1] This protocol outlines a reliable synthetic route, focusing on the widely utilized Sonogashira cross-coupling reaction.

Chemical Properties and Data

A summary of the key chemical identifiers and properties of the compounds involved in the synthesis of this compound is provided below for easy reference.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid1300690-48-5C₁₆H₁₁N₃O₂277.28
Precursor 1 3-iodo-4-methylbenzoic acid82998-57-0C₈H₇IO₂262.04
Precursor 2 3-ethynylimidazo[1,2-b]pyridazine943320-61-4C₈H₅N₃143.15

Synthetic Pathway Overview

The synthesis of this compound is achieved through a palladium-catalyzed Sonogashira cross-coupling reaction between two key precursors: 3-iodo-4-methylbenzoic acid and 3-ethynylimidazo[1,2-b]pyridazine. The general workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_precursor1 Synthesis of Precursor 1 cluster_precursor2 Synthesis of Precursor 2 cluster_final_synthesis Final Synthesis of this compound P1_start Methyl 3-iodo-4-methylbenzoate P1_reagent NaOH, Methanol/Water P1_start->P1_reagent Hydrolysis P1_product 3-iodo-4-methylbenzoic acid P1_reagent->P1_product Final_reagents Pd catalyst (e.g., Pd(PPh₃)₄) CuI, Amine Base (e.g., Et₃N) Solvent (e.g., DMF) P1_product->Final_reagents P2_start Halogenated imidazo[1,2-b]pyridazine P2_reagent1 2-methyl-3-butyn-2-ol, Pd catalyst, Cu(I), Base P2_start->P2_reagent1 Sonogashira Coupling P2_intermediate 4-(imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol P2_reagent1->P2_intermediate P2_reagent2 Base (e.g., NaOH) P2_intermediate->P2_reagent2 Deprotection P2_product 3-ethynylimidazo[1,2-b]pyridazine P2_reagent2->P2_product P2_product->Final_reagents This compound This compound (3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid) Final_reagents->this compound Sonogashira Coupling Purification Purification (Chromatography, Recrystallization) This compound->Purification Logical_Relationship cluster_precursors Precursor Synthesis P1 3-iodo-4-methylbenzoic acid Coupling Sonogashira Coupling P1->Coupling P2 3-ethynylimidazo[1,2-b]pyridazine P2->Coupling This compound This compound Coupling->this compound

References

Application Notes and Protocols for the Detection of AP24600 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP24600 is the inactive carboxylic acid metabolite of ponatinib, a potent oral tyrosine kinase inhibitor (TKI). Ponatinib is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Monitoring the levels of ponatinib and its metabolites in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Following oral administration, ponatinib is metabolized to this compound, which is one of the two major circulating radioactive components found in human plasma, accounting for approximately 14.9% of the radioactivity in the initial 24-hour period.[1] This document provides detailed application notes and protocols for the analytical detection of this compound in plasma, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

Signaling Pathway of Ponatinib (Parent Drug)

Ponatinib is a pan-BCR-ABL inhibitor. The BCR-ABL fusion gene produces a constitutively active tyrosine kinase that drives the proliferation of cancer cells. Ponatinib inhibits the kinase activity of BCR-ABL, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor BCR-ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2 BCR-ABL->Grb2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Gene_Expression STAT5->Gene_Expression Ponatinib Ponatinib Ponatinib->BCR-ABL

Caption: BCR-ABL Signaling Pathway and Inhibition by Ponatinib.

Analytical Methods for this compound in Plasma

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in plasma due to its high sensitivity, specificity, and robustness. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be an alternative, though it may have limitations in sensitivity and specificity compared to LC-MS/MS.

I. LC-MS/MS Method for this compound Quantification

This protocol is based on established methods for the parent drug, ponatinib, and can be adapted for this compound.

1. Experimental Workflow

Experimental_Workflow Plasma_Sample Plasma Sample Sample_Preparation Sample Preparation (Protein Precipitation) Plasma_Sample->Sample_Preparation Centrifugation Centrifugation Sample_Preparation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Analysis Data Analysis LC_MS_MS_Analysis->Data_Analysis

Caption: General workflow for the bioanalysis of this compound in plasma.

2. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

3. Instrumentation

  • Liquid Chromatography system (e.g., Agilent, Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)

  • Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.8 µm)

4. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma.

  • Step 1: Thaw plasma samples at room temperature.

  • Step 2: To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known concentration of the internal standard.

  • Step 3: Add 300 µL of cold acetonitrile (ACN) to precipitate the plasma proteins.

  • Step 4: Vortex the mixture for 1 minute.

  • Step 5: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Step 6: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

5. Chromatographic and Mass Spectrometric Conditions

  • Chromatographic Conditions (Example)

    • Column: C18 analytical column (e.g., Agilent Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm)[2][3]

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid[2][3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[2][3]

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient to ensure separation of this compound from other plasma components.

  • Mass Spectrometric Conditions (Example)

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer to identify the precursor and product ions.

6. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: No significant interference at the retention times of this compound and the IS.

  • Linearity: A linear relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of ponatinib (the parent drug) in plasma, which can serve as a reference for the development of an this compound assay.

Parameter LC-MS/MS Method for Ponatinib
Linearity Range 5 - 400 ng/mL[2][3]
Lower Limit of Quantification (LLOQ) 4.66 ng/mL[2][3]
Intra-day Precision (%CV) 1.06 - 2.54%[2][3]
Inter-day Precision (%CV) 1.06 - 2.54%[2][3]
Intra-day Accuracy (%Bias) -1.48 to -0.17%[2][3]
Inter-day Accuracy (%Bias) -1.48 to -0.17%[2][3]
Recovery ~85%[3]
II. HPLC-UV Method for this compound Quantification

While less sensitive than LC-MS/MS, HPLC-UV can be a viable alternative for higher concentration measurements.

1. Experimental Protocol (Adapted from Ponatinib Methods)

  • Sample Preparation: Similar to the LC-MS/MS method (Protein Precipitation).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.

    • Injection Volume: 20-50 µL

2. Quantitative Data Summary (Reference from Ponatinib HPLC-UV)

Parameter HPLC-UV Method for Ponatinib
Linearity Range 5 - 250 ng/mL
Intra-day Precision (%CV) 2.1 - 6.0%
Inter-day Precision (%CV) 4.5 - 8.0%
Accuracy (%Bias) -1.5 to 9.0%
Recovery >86%

The quantification of this compound in plasma is essential for understanding the pharmacokinetics of its parent drug, ponatinib. The LC-MS/MS method provides the necessary sensitivity and specificity for accurate determination. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to establish and validate a robust analytical method for this compound in plasma. Proper method validation is critical to ensure the reliability of the generated data for clinical and research applications.

References

Application Notes: Quantitative Analysis of AP24600 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of AP24600, an inactive metabolite of the tyrosine kinase inhibitor Ponatinib, in human plasma.[1][2] The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Ponatinib.

Introduction

This compound is a primary inactive carboxylic acid metabolite of Ponatinib, formed through esterase- and/or amidase-mediated hydrolysis.[3] Accurate quantification of this metabolite is crucial for understanding the overall metabolic profile and disposition of Ponatinib in vivo. This document provides a comprehensive protocol for the analysis of this compound using LC-MS/MS, a highly selective and sensitive analytical technique.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
IUPAC Name3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid
Molecular FormulaC16H11N3O2[1]
Molecular Weight277.28 g/mol [1]
AppearanceOff-white to light yellow solid[1][4]
SolubilityDMSO: 2 mg/mL (7.21 mM)[1][4]

Experimental Protocol

This protocol is adapted from a validated method for the parent drug, Ponatinib, and optimized for the quantification of this compound.[5][6][7]

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate, analytical grade

  • Water, deionized or Milli-Q

  • Methanol, HPLC or LC-MS grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see below).

  • Vortex for 30 seconds.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium formate in water, pH 4.1 with formic acid
Mobile Phase B Acetonitrile
Gradient Refer to the table below
Flow Rate 0.25 mL/min
Column Temperature 21 ± 2°C
Injection Volume 5 µL
Run Time 4 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.01090
2.51090
2.69010
4.09010

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Dependent on instrument
Ion Spray Voltage Dependent on instrument
Collision Gas Argon

MRM Transitions:

The following are predicted MRM transitions for this compound. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound278.1[To be determined][To be determined]
Internal Standard[To be determined][To be determined][To be determined]

Note: The precursor ion for this compound is based on its molecular weight of 277.28 g/mol ([M+H]+). Product ions and collision energy must be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Data Presentation

The following tables summarize the expected quantitative data from a validation study.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Regression Equation
This compound5 - 500≥ 0.99y = mx + c

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ5≤ 2080 - 120≤ 2080 - 120
Low15≤ 1585 - 115≤ 1585 - 115
Medium150≤ 1585 - 115≤ 1585 - 115
High400≤ 1585 - 115≤ 1585 - 115

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is_addition Add Internal Standard sample->is_addition ppt Protein Precipitation (Acetonitrile) is_addition->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject LC-MS/MS Injection reconstitute->inject

Caption: A diagram illustrating the sample preparation workflow.

Signaling Pathways of Parent Drug (Ponatinib)

As this compound is an inactive metabolite, the following diagrams illustrate the key signaling pathways inhibited by the parent drug, Ponatinib.

BCR-ABL Signaling Pathway Inhibition by Ponatinib

bcr_abl_pathway cluster_cell CML Cell BCR_ABL BCR-ABL Grb2 Grb2/SOS BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT5->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL

Caption: Ponatinib inhibits the constitutively active BCR-ABL tyrosine kinase.

Ponatinib-Induced Vascular Toxicity via Notch-1 Signaling

notch1_pathway cluster_endothelial_cell Endothelial Cell Ponatinib Ponatinib Notch1 Notch-1 Ponatinib->Notch1 AKT p-AKT Notch1->AKT eNOS p-eNOS Notch1->eNOS Apoptosis Apoptosis Notch1->Apoptosis Survival Reduced Survival AKT->Survival Angiogenesis Reduced Angiogenesis eNOS->Angiogenesis

Caption: Ponatinib can induce vascular toxicity by affecting the Notch-1 pathway.[1][2][4]

Conclusion

The LC-MS/MS method described provides a framework for the reliable quantification of this compound in human plasma. The protocol is designed to be a starting point for method development and validation in a research setting. The provided information on the signaling pathways of the parent drug, Ponatinib, offers a broader context for interpreting the metabolic data of this compound.

References

Using AP24600 as a Negative Control in Kinase Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of kinase drug discovery, the use of appropriate controls is paramount for the validation of assay results and the accurate interpretation of experimental data. A negative control compound, which is structurally related to the active inhibitor but devoid of biological activity, is an invaluable tool to distinguish true inhibition from off-target effects or assay artifacts. AP24600, the primary inactive metabolite of the potent multi-targeted kinase inhibitor Ponatinib, serves as an ideal negative control for in vitro and cell-based kinase assays. This document provides detailed application notes and protocols for the effective use of this compound as a negative control.

Ponatinib is a powerful inhibitor of numerous kinases, most notably BCR-ABL, including the gatekeeper T315I mutant.[1][2] Its inactive metabolite, this compound, provides a crucial tool for researchers working with Ponatinib, allowing for the confirmation that the observed biological effects are due to the specific kinase inhibition by the parent compound and not due to non-specific interactions or the compound scaffold itself.

Data Presentation

The following tables summarize the inhibitory activity of Ponatinib against a panel of kinases in both biochemical and cellular assays. In contrast, this compound is expected to be inactive against these kinases. When using this compound as a negative control, it should not exhibit significant inhibition at concentrations where Ponatinib is highly active.

Table 1: Biochemical IC50 Values of Ponatinib Against a Panel of Kinases

Kinase TargetIC50 (nM)
ABL0.37
ABL (T315I)2.0
SRC5.4
PDGFRα1.1
VEGFR21.5
FGFR12.2
FLT313
KIT13

Data compiled from multiple sources. IC50 values can vary depending on assay conditions.[1]

Table 2: Cellular IC50 Values of Ponatinib in Various Cell Lines

Cell LineExpressed KinaseIC50 (nM)
Ba/F3BCR-ABL0.5
Ba/F3BCR-ABL (T315I)11
MV4-11FLT3-ITD0.5 - 17

Data compiled from multiple sources. IC50 values can vary depending on assay conditions.[1][3]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams illustrate a key signaling pathway targeted by Ponatinib and the general workflows for biochemical and cellular kinase assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., PDGFR, FGFR, VEGFR) GRB2_SOS GRB2/SOS Receptor_Tyrosine_Kinase->GRB2_SOS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K BCR_ABL BCR-ABL BCR_ABL->GRB2_SOS BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Inhibition of Apoptosis STAT5->Transcription_Factors Ponatinib Ponatinib Ponatinib->Receptor_Tyrosine_Kinase Inhibition Ponatinib->BCR_ABL Inhibition This compound This compound (Negative Control) This compound->Receptor_Tyrosine_Kinase No Inhibition This compound->BCR_ABL No Inhibition Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell Proliferation, Survival, Angiogenesis

Caption: Ponatinib Inhibition of Key Signaling Pathways.

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Assay Buffer Add_Kinase_Substrate Add Kinase and Substrate Reagents->Add_Kinase_Substrate Compounds Prepare Serial Dilutions of Ponatinib and this compound Dispense Dispense Compounds into Assay Plate Compounds->Dispense Dispense->Add_Kinase_Substrate Incubate_Pre Pre-incubate Add_Kinase_Substrate->Incubate_Pre Initiate Initiate Reaction with ATP Incubate_Pre->Initiate Incubate_Reaction Incubate at 30°C Initiate->Incubate_Reaction Terminate Terminate Reaction Incubate_Reaction->Terminate Detect_Signal Detect Signal (Luminescence, Fluorescence, or Radioactivity) Terminate->Detect_Signal Calculate_Inhibition Calculate Percent Inhibition Detect_Signal->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Biochemical Kinase Assay Workflow.

G cluster_cell_culture 1. Cell Culture & Treatment cluster_lysis 2. Cell Lysis cluster_western_blot 3. Western Blot Analysis cluster_analysis 4. Data Analysis Seed_Cells Seed Kinase-Expressing Cells in a Multi-well Plate Treat_Cells Treat Cells with Serial Dilutions of Ponatinib and this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for a Defined Period Treat_Cells->Incubate_Cells Wash_Cells Wash Cells with Cold PBS Incubate_Cells->Wash_Cells Lyse_Cells Lyse Cells in Buffer Containing Protease and Phosphatase Inhibitors Wash_Cells->Lyse_Cells Clarify_Lysate Clarify Lysate by Centrifugation Lyse_Cells->Clarify_Lysate Quantify_Protein Determine Protein Concentration Clarify_Lysate->Quantify_Protein SDS_PAGE Separate Proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer Proteins to a Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Probe_Primary Probe with Primary Antibodies (Phospho-substrate and Total Substrate) Block->Probe_Primary Probe_Secondary Probe with HRP-conjugated Secondary Antibody Probe_Primary->Probe_Secondary Detect Detect Chemiluminescence Probe_Secondary->Detect Quantify_Bands Quantify Band Intensities Detect->Quantify_Bands Normalize Normalize Phospho-protein to Total Protein Quantify_Bands->Normalize Plot_Inhibition Plot Inhibition Curve and Determine IC50 Normalize->Plot_Inhibition

Caption: Cellular Kinase Assay Workflow (Western Blot).

Experimental Protocols

The following protocols are adapted from established methods for evaluating Ponatinib and can be used to demonstrate the specific inhibitory activity of Ponatinib versus the inactivity of this compound.

Protocol 1: Biochemical Kinase Assay (Radiometric Filter Binding Assay for ABL Kinase)

This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a peptide substrate.

Materials:

  • Recombinant ABL kinase

  • Abltide peptide substrate

  • Ponatinib and this compound

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgCl₂)

  • P81 phosphocellulose filters

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Ponatinib and this compound in DMSO. A typical starting concentration for Ponatinib would be 1 µM.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase assay buffer

    • Abltide substrate (final concentration, e.g., 50 µM)

    • Recombinant ABL kinase (final concentration, e.g., 10 nM)

    • Diluted Ponatinib, this compound, or DMSO (vehicle control).

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction: Add [γ-³²P]ATP (final concentration, e.g., 100 µM) to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Termination: Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose filter.

  • Washing: Wash the filters three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value for Ponatinib by fitting the data to a dose-response curve. This compound should show no significant inhibition.

Protocol 2: Cellular Kinase Assay (Western Blot for BCR-ABL Substrate Phosphorylation)

This protocol measures the inhibition of BCR-ABL kinase activity in cells by assessing the phosphorylation status of its downstream substrate, CrkL.

Materials:

  • BCR-ABL expressing cell line (e.g., K562)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ponatinib and this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-CrkL and anti-CrkL

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Standard Western blotting equipment

Procedure:

  • Cell Seeding: Seed K562 cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: Treat the cells with a range of concentrations of Ponatinib and this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with anti-phospho-CrkL primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an anti-CrkL antibody to determine the total amount of the substrate protein.

  • Data Analysis:

    • Quantify the band intensities for phospho-CrkL and total CrkL.

    • Normalize the phospho-CrkL signal to the total CrkL signal for each treatment condition.

    • Calculate the percentage of inhibition of CrkL phosphorylation relative to the DMSO control.

    • Plot the dose-response curve for Ponatinib to determine the cellular IC50. This compound should not significantly reduce CrkL phosphorylation.

Conclusion

This compound is an essential tool for researchers studying the effects of Ponatinib. By serving as a robust negative control, it enables the confident attribution of observed kinase inhibition and cellular effects to the specific action of Ponatinib. The protocols provided herein offer a framework for the effective incorporation of this compound into experimental designs, thereby enhancing the rigor and reliability of kinase inhibitor studies.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Ponatinib (AP24534)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (formerly AP24534) is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1] It is notably effective against chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I mutation, which confers resistance to other TKIs.[2] Ponatinib's primary target is the BCR-ABL fusion protein.[1] It also inhibits other kinase families, including VEGFRs, PDGFRs, FGFRs, and the Src family of kinases.[1] AP24600 is an inactive metabolite of Ponatinib.[3] This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy of Ponatinib.

Mechanism of Action

Ponatinib functions as a pan-BCR-ABL inhibitor by binding to the ATP-binding site of the BCR-ABL tyrosine kinase, including the T315I mutant.[4][5][6] This inhibition blocks the downstream signaling pathways that drive the proliferation and survival of cancer cells.[4][7] The primary pathways affected include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT signaling cascades.[7][8] By disrupting these pathways, Ponatinib induces apoptosis and inhibits cell growth.[9][10]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Ponatinib in various cancer cell lines, demonstrating its potent anti-proliferative activity.[2]

Cell LineCancer TypeTarget/MutationPonatinib IC₅₀ (nM)
Ba/F3Pro-BNative BCR-ABL0.5
Ba/F3Pro-BBCR-ABL T315I11
K562Chronic Myeloid LeukemiaBCR-ABL7.2
K562 T315I-RChronic Myeloid Leukemia (Resistant)BCR-ABL T315I635
HL60Acute Promyelocytic LeukemiaBCR-ABL T315I (100%)56
MV4-11Acute Myeloid LeukemiaFLT3-ITD~10
SK-Hep-1Hepatocellular Carcinoma-288
SNU-423Hepatocellular Carcinoma->1000

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is used to assess the effect of Ponatinib on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]

Materials:

  • Ponatinib Hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., K562, Ba/F3)

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density.

    • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[12] The optimal seeding density should be determined for each cell line.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[11]

  • Compound Treatment:

    • Prepare a stock solution of Ponatinib in DMSO.

    • Perform serial dilutions of Ponatinib in cell culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, treat the cells with various concentrations of Ponatinib and a vehicle control (e.g., DMSO).[7]

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[7]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using suitable software (e.g., GraphPad Prism).[2]

Western Blot Analysis for Signaling Pathway Inhibition

This protocol assesses the effect of Ponatinib on the phosphorylation status of key signaling proteins.[2]

Materials:

  • Ponatinib

  • Cancer cell lines

  • Cell culture dishes

  • RIPA buffer

  • BCA assay kit

  • SDS-PAGE equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in culture dishes and allow them to attach overnight.

    • Treat cells with Ponatinib at various concentrations for the desired time (e.g., 4-36 hours).[2]

    • Lyse the cells in RIPA buffer.[2]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.[2]

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.[2]

    • Incubate the membrane with the primary antibody overnight at 4°C.[2]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection:

    • Visualize the protein bands using an ECL detection system.[2]

Visualizations

G Ponatinib Ponatinib BCR_ABL BCR-ABL Ponatinib->BCR_ABL Inhibits Apoptosis Apoptosis Ponatinib->Apoptosis Induces RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

Caption: Ponatinib inhibits the BCR-ABL signaling pathway.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24 hours seed_cells->incubate_24h add_ponatinib Add Ponatinib & Vehicle Control incubate_24h->add_ponatinib incubate_treatment Incubate for Treatment Duration add_ponatinib->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read_absorbance Read Absorbance add_solubilization->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for in vitro cell viability assay.

References

Application Notes and Protocols for AP24600 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP24600, the inactive carboxylic acid metabolite of the potent tyrosine kinase inhibitor ponatinib, serves as a critical biomarker in the study of ponatinib's metabolic fate. Understanding the formation and clearance of this compound is essential for a comprehensive evaluation of ponatinib's pharmacokinetics, drug-drug interaction potential, and overall disposition in preclinical and clinical settings. These application notes provide detailed protocols for key in vitro experiments to characterize the metabolic pathways leading to this compound formation and to assess the metabolic stability of its parent drug, ponatinib.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ponatinib and its Metabolite this compound in Humans
ParameterPonatinibThis compound (M14)Reference
Major Circulating Component Yes (25.5% of radioactivity in 0-24h pooled plasma)Yes (14.9% of radioactivity in 0-24h pooled plasma)[1]
Elimination Half-Life (t½) 27.4 hours33.7 hours[1]
Formation Pathway -Amide/Esterase-mediated hydrolysis of ponatinib[2]
Pharmacological Activity ActiveInactive[3][4]
Table 2: In Vitro Metabolism of Ponatinib in Human Liver Microsomes
MetaboliteFormation PathwayMajor P450 Enzymes InvolvedReference
This compound (M14) Amide/Esterase HydrolysisNot applicable[2]
N-desmethyl ponatinib (AP24567/M42) N-demethylationCYP3A4, CYP2D6, CYP2C8[1]
Hydroxyponatinib (M31) HydroxylationCYP3A4[5]
N-oxide ponatinib N-oxidationCYP3A4[2]
Ponatinib-Glutathione (P-GSH) adduct Epoxide generationCYP1A1

Experimental Protocols

In Vitro Metabolism of Ponatinib in Human Liver Microsomes to Form this compound

This protocol is designed to investigate the formation of this compound and other metabolites from ponatinib using human liver microsomes.

Materials:

  • Ponatinib

  • This compound analytical standard

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the matrix)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of ponatinib in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine potassium phosphate buffer, MgCl₂, and pooled human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

    • Add the ponatinib stock solution to the microsome mixture to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final solvent concentration is low (e.g., <1%) to avoid enzyme inhibition.

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH system.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquots by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining ponatinib and the formed this compound.

    • Use the analytical standard of this compound to develop a calibration curve for accurate quantification.

Metabolic Stability Assay of Ponatinib

This protocol determines the rate at which ponatinib is metabolized by liver microsomes, providing an indication of its intrinsic clearance.

Materials:

  • Same as for the in vitro metabolism protocol.

Procedure:

  • Follow steps 1-3 of the "In Vitro Metabolism of Ponatinib" protocol. A typical final ponatinib concentration for this assay is 1 µM.

  • Reaction Termination: At each time point, terminate the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing: Process the samples as described in step 4 of the previous protocol.

  • LC-MS/MS Analysis: Quantify the remaining concentration of ponatinib at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of ponatinib remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Cytochrome P450 (CYP) Inhibition Assay for Ponatinib

This protocol assesses the potential of ponatinib to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions. While this compound formation is not CYP-mediated, this assay is a standard part of the metabolic characterization of the parent drug.

Materials:

  • Ponatinib

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • Known positive control inhibitors for each CYP isoform

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a range of concentrations of ponatinib and the positive control inhibitors.

    • Prepare a mixture of human liver microsomes and the specific CYP probe substrate in phosphate buffer.

  • Incubation:

    • Add the various concentrations of ponatinib or the positive control inhibitor to the microsome-substrate mixture. Include a vehicle control (no inhibitor).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction and Termination:

    • Incubate for a specific time that is within the linear range of metabolite formation for the probe substrate.

    • Terminate the reaction with cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as previously described.

    • Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each ponatinib concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the ponatinib concentration.

    • Determine the IC₅₀ value (the concentration of ponatinib that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response model.

Visualization of Pathways and Workflows

Ponatinib_Metabolism_Pathway Ponatinib Ponatinib This compound This compound (Inactive Carboxylic Acid Metabolite) Ponatinib->this compound Esterases / Amidases N_desmethyl_ponatinib N-desmethyl ponatinib (Active Metabolite) Ponatinib->N_desmethyl_ponatinib CYP3A4, CYP2D6, CYP2C8 Other_Metabolites Other Oxidative Metabolites Ponatinib->Other_Metabolites CYP450s Excretion Excretion This compound->Excretion N_desmethyl_ponatinib->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathways of ponatinib.

Experimental_Workflow_Metabolism start Start: Prepare Incubation Mixture (Ponatinib, HLMs, Buffer) pre_incubation Pre-incubate at 37°C start->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction incubation Incubate at 37°C (Time Points) initiate_reaction->incubation terminate Terminate Reaction (Add Acetonitrile + IS) incubation->terminate centrifuge Protein Precipitation (Centrifugation) terminate->centrifuge analyze LC-MS/MS Analysis (Quantify Ponatinib & this compound) centrifuge->analyze end End: Data Analysis analyze->end CYP_Inhibition_Assay_Logic Ponatinib Ponatinib (Test Inhibitor) CYP_Enzyme CYP Isoform (e.g., CYP3A4) Ponatinib->CYP_Enzyme Potential Inhibition Metabolite Metabolite (e.g., Hydroxymidazolam) CYP_Enzyme->Metabolite Metabolism Probe_Substrate Probe Substrate (e.g., Midazolam) Probe_Substrate->CYP_Enzyme Inhibition Inhibition? Metabolite->Inhibition yes Yes: Calculate IC₅₀ Inhibition->yes no No: No significant inhibition Inhibition->no

References

Application Note: AP24600 for the Calibration of Ponatinib Metabolite Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (AP24534) is a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3][4] Accurate quantification of Ponatinib and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. Ponatinib undergoes extensive metabolism in the body, primarily through CYP3A4 and to a lesser extent by other CYP enzymes, as well as esterase and/or amidase activity.[5][6]

One of the major circulating metabolites of Ponatinib is its inactive carboxylic acid metabolite, M14, also known as AP24600.[1][2][7] Given its significance and commercial availability, this compound serves as a critical reference standard for the accurate calibration and quantification of this key metabolite in various biological samples.[8][9][10] This application note provides a detailed protocol for the determination of the Ponatinib metabolite M14 (this compound) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as the calibrant.

Signaling Pathway and Metabolism

Ponatinib is designed to inhibit the BCR-ABL tyrosine kinase, including the T315I gatekeeper mutation that confers resistance to other TKIs.[5] Its mechanism of action involves competing with ATP to bind to the BCR-ABL tyrosine kinase, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.

cluster_inhibition Inhibition cluster_kinase_activity Kinase Activity Ponatinib Ponatinib BCR_ABL BCR-ABL Tyrosine Kinase (including T315I mutation) Ponatinib->BCR_ABL Inhibits Substrate Substrate BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Leukemic Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Figure 1: Simplified signaling pathway of Ponatinib's inhibitory action on BCR-ABL kinase.

The metabolism of Ponatinib is complex, leading to various metabolites. The primary metabolic pathways include N-demethylation, hydroxylation, and hydrolysis of the amide bond to form the carboxylic acid metabolite M14 (this compound).[1][2]

Ponatinib Ponatinib (AP24534) M42 N-desmethyl Ponatinib (M42) Ponatinib->M42 CYP3A4, CYP2C8, CYP2D6, CYP3A5 M31 Hydroxyponatinib (M31) Ponatinib->M31 CYP-mediated This compound Carboxylic Acid Metabolite (M14 / this compound) Ponatinib->this compound Esterase/Amidase Hydrolysis Other_Metabolites Other Metabolites Ponatinib->Other_Metabolites

Figure 2: Major metabolic pathways of Ponatinib.

Experimental Protocol: Quantification of M14 (this compound) in Human Plasma

This protocol outlines a method for the quantitative analysis of the Ponatinib metabolite M14 (this compound) in human plasma using LC-MS/MS.

1. Materials and Reagents

  • This compound reference standard (MedchemExpress or other certified supplier)

  • Ponatinib (for reference)

  • Stable isotope-labeled internal standard (e.g., Ponatinib-d8 or a suitable analog)

  • Human plasma (blank, from a certified vendor)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

3. Preparation of Stock Solutions and Standards

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent such as DMSO or methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the stable isotope-labeled internal standard at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.

4. Sample Preparation The following workflow outlines the protein precipitation method for sample preparation.

Start Start: Plasma Sample Add_IS Add Internal Standard Working Solution Start->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (under Nitrogen) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Figure 3: Experimental workflow for plasma sample preparation.

5. LC-MS/MS Method

Parameter Condition
LC Column C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by re-equilibration.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of this compound and the internal standard.

6. Data Analysis and Calibration

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

  • Apply a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to the calibration curve.

  • Quantify the concentration of M14 (this compound) in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for Ponatinib and its metabolites, based on published literature.[11][12][13][14]

Table 1: Calibration Curve and Sensitivity

Analyte Linearity Range (ng/mL) Correlation Coefficient (r²) LLOQ (ng/mL) LOD (ng/mL)
Ponatinib5 - 400≥ 0.9994.661.53
M14 (this compound)1 - 500 (projected)≥ 0.99~1-5~0.5-2

Table 2: Precision and Accuracy

Analyte QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
PonatinibLow< 5%< 5%± 15%
Mid< 5%< 5%± 15%
High< 5%< 5%± 15%
M14 (this compound)Low< 15% (projected)< 15% (projected)± 20% (projected)
Mid< 15% (projected)< 15% (projected)± 20% (projected)
High< 15% (projected)< 15% (projected)± 20% (projected)

Discussion

The use of this compound as a reference standard is essential for the accurate quantification of the M14 metabolite of Ponatinib. This allows for a comprehensive understanding of Ponatinib's pharmacokinetic profile and its metabolic clearance pathways. The presented LC-MS/MS method provides a sensitive and specific approach for this purpose.

For optimal accuracy, the use of a stable isotope-labeled internal standard of this compound (e.g., this compound-d4) is highly recommended. This would correct for variations in sample processing and matrix effects more effectively than a structural analog.

Conclusion

This application note provides a detailed framework for the use of this compound in calibrating assays for the quantification of the major Ponatinib metabolite, M14. The described LC-MS/MS protocol, when fully validated, can be reliably used in preclinical and clinical studies to support the development and therapeutic monitoring of Ponatinib.

References

Application Notes and Protocols for Studying the Pharmacokinetics of AP24600

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP24600 is the inactive carboxylic acid metabolite of ponatinib, a potent multi-targeted tyrosine kinase inhibitor.[1][2] Ponatinib is designed to inhibit native and mutated forms of BCR-ABL, including the resistant T315I mutation, which is crucial in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4][5][6] Understanding the pharmacokinetic profile of major metabolites like this compound is essential for a comprehensive assessment of the parent drug's safety and disposition.[7] Although this compound is considered inactive, its formation and clearance can significantly influence the overall pharmacokinetic and pharmacodynamic profile of ponatinib.[4][8]

These application notes provide a detailed experimental framework for the comprehensive pharmacokinetic characterization of this compound, from early in vitro absorption, distribution, metabolism, and excretion (ADME) assays to in vivo studies in animal models. The provided protocols are intended to guide researchers in generating robust and reliable data to support drug development programs.

In Vitro Pharmacokinetics of this compound

In vitro assays are fundamental for the initial characterization of a compound's pharmacokinetic properties.[9][10] These studies provide early insights into metabolic stability, plasma protein binding, and potential for drug-drug interactions.[11][12]

Data Presentation: In Vitro Pharmacokinetic Parameters of this compound
ParameterAssay SystemSpeciesValue
Metabolic Stability
Intrinsic Clearance (CLint, µL/min/mg protein)Liver MicrosomesHuman, Rat, Mouse[Example Data]
Half-life (t1/2, min)Liver MicrosomesHuman, Rat, Mouse[Example Data]
Intrinsic Clearance (CLint, µL/min/10^6 cells)HepatocytesHuman, Rat, Mouse[Example Data]
Half-life (t1/2, min)HepatocytesHuman, Rat, Mouse[Example Data]
Plasma Protein Binding
Fraction Unbound (fu)PlasmaHuman, Rat, Mouse[Example Data]
Metabolite Identification
Primary MetabolitesLiver S9 FractionHuman[Example Data]
Experimental Protocols: In Vitro Assays

This assay determines the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[11][13]

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • LC-MS/MS system[14]

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (final concentration 1 µM) and the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[15]

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.[16][17]

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

This assay measures the fraction of this compound that is not bound to plasma proteins and is therefore free to interact with its environment.[18][19][20][21]

Materials:

  • This compound

  • Pooled plasma (human, rat, mouse)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Rapid Equilibrium Dialysis (RED) device

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Spike this compound into plasma at a final concentration of 1 µM.

  • Add the this compound-spiked plasma to one chamber of the RED device and PBS to the other chamber.

  • Incubate the sealed device at 37°C with shaking for 4-6 hours to reach equilibrium.

  • After incubation, take aliquots from both the plasma and buffer chambers.

  • Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).

  • Precipitate proteins by adding ice-cold acetonitrile with an internal standard.

  • Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentrations of this compound in both chambers.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetics of this compound

In vivo studies are crucial for understanding the complete pharmacokinetic profile of a compound in a living organism.[22][23][24][25]

Data Presentation: In Vivo Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL) [Example Data][Example Data]
Tmax (h) [Example Data][Example Data]
AUC0-t (ngh/mL) [Example Data][Example Data]
AUC0-inf (ngh/mL) [Example Data][Example Data]
t1/2 (h) [Example Data][Example Data]
CL (L/h/kg) [Example Data]-
Vdss (L/kg) [Example Data]-
F (%) -[Example Data]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.[26]

Materials:

  • This compound formulated for intravenous and oral administration

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Cannulas for blood collection (if applicable)

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Intravenous (IV) Group: Administer this compound via tail vein injection at a dose of 1 mg/kg.

    • Oral (PO) Group: Administer this compound via oral gavage at a dose of 10 mg/kg.[27]

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the tail vein or a cannula at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[8]

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[28]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vdss, and F).

Visualizations

Signaling Pathway

BcrAbl_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibition

Caption: BCR-ABL signaling pathway targeted by ponatinib.

Experimental Workflow

Pharmacokinetics_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) PK_Analysis Pharmacokinetic Parameter Calculation Metabolic_Stability->PK_Analysis Protein_Binding Plasma Protein Binding (RED Assay) Protein_Binding->PK_Analysis Metabolite_ID Metabolite Identification (S9 Fraction) Metabolite_ID->PK_Analysis Dosing Animal Dosing (IV and PO) Sampling Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis Bioanalysis->PK_Analysis Report Comprehensive PK Profile of this compound PK_Analysis->Report

Caption: Workflow for pharmacokinetic characterization of this compound.

References

Application Notes and Protocols for Utilizing AP24600 in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of AP24600, an inactive metabolite of the multi-targeted kinase inhibitor Ponatinib, in competitive binding assays. The primary application of this compound in this context is as a negative control to demonstrate the specificity of Ponatinib's binding to its target kinases, most notably the Bcr-Abl tyrosine kinase.

Introduction

Ponatinib is a potent oral tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl kinase, including the T315I gatekeeper mutation that confers resistance to other TKIs.[1][2] Understanding the binding affinity and specificity of Ponatinib is crucial for its development and clinical application. This compound is a major metabolite of Ponatinib, rendered inactive by the hydrolysis of an amide group. In competitive binding assays, this compound serves as an essential tool to differentiate specific binding of the parent compound, Ponatinib, from non-specific interactions.

Principle of Competitive Binding Assays

Competitive binding assays are a fundamental technique in pharmacology and drug discovery to determine the affinity of a test compound (unlabeled ligand) for a receptor or enzyme.[3][4] The assay measures the ability of the test compound to compete with a labeled ligand (typically radiolabeled) for binding to the target protein.[4] A high affinity of the test compound for the target will result in the displacement of the labeled ligand at lower concentrations.

In the context of Ponatinib and this compound, a radiolabeled ligand with known affinity for the Bcr-Abl kinase is used. The experiment will assess the ability of increasing concentrations of Ponatinib and this compound to displace this radioligand. The expected outcome is that Ponatinib will effectively displace the radioligand, demonstrating its binding affinity, while this compound will show negligible displacement, confirming its inactive nature.

Data Presentation: Quantitative Binding Data

The following table summarizes the inhibitory potency of Ponatinib against various kinases. For this compound, the expected IC50 and Ki values are significantly higher, indicating a lack of significant binding, and its role as a negative control.

CompoundTarget KinaseAssay TypeIC50 (nM)Ki (nM)Reference
Ponatinib Native Bcr-AblBiochemical0.37-[5]
Bcr-Abl (T315I mutant)Biochemical2.0-[5]
SRCBiochemical5.4-[5]
PDGFRαBiochemical1.1-[5]
VEGFR2Biochemical1.5-[5]
FGFR1Biochemical2.2-[5]
This compound Bcr-AblBiochemical>10,000 (Expected)>10,000 (Expected)-

Note: The values for this compound are expected based on its characterization as an inactive metabolite. Researchers should perform experiments to confirm these values in their specific assay system.

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to assess the binding of Ponatinib to the Bcr-Abl kinase, using this compound as a negative control.

Materials and Reagents
  • Target: Recombinant human Bcr-Abl kinase (or cell lysates containing the kinase)

  • Radioligand: [³H]-Dasatinib or another suitable radiolabeled Bcr-Abl inhibitor with high affinity.

  • Test Compounds:

    • Ponatinib (stock solution in DMSO)

    • This compound (stock solution in DMSO)

  • Assay Buffer: e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail

  • 96-well Filter Plates

  • Scintillation Counter

Experimental Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of Ponatinib and this compound in assay buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).

    • Dilute the radioligand in assay buffer to a final concentration at or below its Kd for Bcr-Abl.

    • Dilute the Bcr-Abl kinase in assay buffer to a concentration that results in a sufficient signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and Bcr-Abl kinase.

    • Non-specific Binding: Add assay buffer, radioligand, Bcr-Abl kinase, and a high concentration of a known unlabeled Bcr-Abl inhibitor (e.g., unlabeled Dasatinib).

    • Competitive Binding (Ponatinib): Add serial dilutions of Ponatinib, radioligand, and Bcr-Abl kinase.

    • Competitive Binding (this compound - Negative Control): Add serial dilutions of this compound, radioligand, and Bcr-Abl kinase.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (Ponatinib and this compound).

    • Determine the IC50 value for Ponatinib using non-linear regression analysis. The IC50 for this compound is expected to be undetermined or very high.

    • Calculate the Ki value for Ponatinib using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Bcr-Abl Signaling Pathway

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 Bcr-Abl->GRB2 PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis | mTOR->Proliferation STAT5->Proliferation Ponatinib Ponatinib Ponatinib->Bcr-Abl Inhibits

Caption: Bcr-Abl signaling pathway and the inhibitory action of Ponatinib.

Competitive Binding Assay Workflow

Competitive_Binding_Assay_Workflow cluster_reagents Reagents cluster_assay Assay Plate cluster_detection Detection Bcr-Abl Bcr-Abl Kinase Incubation Incubation (Binding Equilibrium) Bcr-Abl->Incubation Radioligand [3H]-Dasatinib (Radioligand) Radioligand->Incubation Ponatinib Ponatinib (Test Compound) Ponatinib->Incubation This compound This compound (Negative Control) This compound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50/Ki Determination) Scintillation->DataAnalysis

Caption: Workflow for a competitive binding assay with Ponatinib and this compound.

References

Troubleshooting & Optimization

AP24600 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AP24600. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the solubility, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an inactive carboxylic acid metabolite of Ponatinib, a multi-targeted tyrosine kinase inhibitor. It is formed through the hydrolysis of the amide bond in the parent compound, Ponatinib.[1] this compound is often used in research as a negative control in experiments involving Ponatinib to ensure that the observed effects are due to the active drug and not its inactive metabolite.

Q2: What is the biological activity of this compound?

A2: In vitro studies have shown that this compound is inactive against the BCR-ABL kinase, the primary target of Ponatinib.[1] This lack of significant biological activity makes it an ideal negative control for studies investigating the mechanism of action of Ponatinib.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, solid this compound should be stored at room temperature for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: this compound is most readily soluble in Dimethyl Sulfoxide (DMSO).[2] Achieving solubility in aqueous solutions is challenging and typically requires a co-solvent approach.

Troubleshooting this compound Solubility Issues

Researchers may encounter difficulties in dissolving this compound, particularly for experiments requiring aqueous buffers. The following guide provides solutions to common solubility challenges.

Issue 1: this compound powder is not dissolving in DMSO.

  • Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.

  • Solution:

    • Use Fresh DMSO: Ensure you are using newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly reduce solubility.[2]

    • Apply Heat and Sonication: Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[2]

    • Check Concentration: The reported solubility in DMSO is up to 2 mg/mL (7.21 mM).[2] Avoid preparing stock solutions at higher concentrations.

Issue 2: this compound precipitates when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).

  • Possible Cause: The significant change in solvent polarity causes the compound to crash out of solution.

  • Solution:

    • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your experimental setup, as higher concentrations can be toxic to cells and can promote precipitation.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, vortexing vigorously, and then add this intermediate solution to the final volume.

    • Increase Agitation: When adding the this compound stock solution to the aqueous buffer, ensure the buffer is being stirred or vortexed to promote rapid dispersion.

Issue 3: Inconsistent experimental results are observed.

  • Possible Cause: The compound may not be fully dissolved, leading to inaccurate concentrations in the assays.

  • Solution:

    • Visual Inspection: Before use, always visually inspect the solution (both stock and working solutions) to ensure there is no visible precipitate.

    • Fresh Preparations: Prepare fresh working solutions from the stock for each experiment, as the stability of this compound in aqueous solutions over extended periods has not been well-documented.

Data Presentation

This compound Solubility Data
SolventConcentrationMethodSource(s)
DMSO2 mg/mL (7.21 mM)Ultrasonic and warming to 60°C[2]

Note: There is limited quantitative data on the solubility of this compound in other common laboratory solvents such as ethanol, methanol, or aqueous buffers alone.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

  • Heating block or water bath set to 60°C

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mL 10 mM stock solution, you would need 2.77 mg of this compound (Molecular Weight: 277.28 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing and Heating: Vortex the solution vigorously for 1-2 minutes. Place the vial in a 60°C heating block or water bath for 5-10 minutes.

  • Sonication: Following heating, place the vial in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.

  • Visual Inspection: The final solution should be clear with no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • Dilution: While gently vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and helps prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial for accurately interpreting the experimental results.

  • Immediate Use: Use the prepared working solution immediately for your experiment.

Mandatory Visualizations

Metabolic Pathway of Ponatinib to this compound

The following diagram illustrates the metabolic conversion of Ponatinib to its inactive metabolite, this compound, through hydrolysis.

Ponatinib_Metabolism Ponatinib Ponatinib This compound This compound (Inactive Metabolite) Ponatinib->this compound Amide Hydrolysis Enzyme Esterases / Amidases Enzyme->Ponatinib H2O H₂O H2O->Ponatinib

Caption: Metabolic conversion of Ponatinib to this compound.

Experimental Workflow for this compound Solution Preparation

This workflow outlines the key steps for preparing this compound solutions for in vitro experiments.

AP24600_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Heat (60°C) and Sonicate add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot_store Aliquot and Store (-20°C or -80°C) stock_solution->aliquot_store prepare_working Prepare Working Solution in Aqueous Buffer stock_solution->prepare_working use_experiment Use Immediately in Experiment prepare_working->use_experiment end End use_experiment->end

References

Technical Support Center: Overcoming Matrix Effects in AP24600 Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the bioanalysis of AP24600.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting, undetected components from the biological matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] These interfering components can include endogenous substances like phospholipids, salts, and metabolites, or exogenous substances like anticoagulants and dosing vehicles.[1][3] Matrix effects are a significant concern in quantitative liquid chromatography-mass spectrometry (LC-MS) as they can lead to inaccurate and irreproducible results, potentially compromising pharmacokinetic and toxicokinetic studies.[4][5]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4] A constant flow of this compound is infused into the mass spectrometer while a blank, extracted matrix sample is injected. Any deviation in the baseline signal of this compound indicates the presence of matrix effects.[6]

  • Post-Extraction Spiking: This is the "gold standard" quantitative method.[1] It involves comparing the LC-MS response of this compound spiked into a pre-extracted blank matrix with the response of this compound in a neat solution at the same concentration. The ratio of these responses is known as the Matrix Factor (MF).[1]

Q3: What is the Matrix Factor (MF) and how is it interpreted?

A: The Matrix Factor (MF) is a quantitative measure of the matrix effect.[1] It is calculated as the ratio of the peak area of an analyte in the presence of the matrix (post-extraction spike) to the peak area of the analyte in a neat solution.

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

For a robust bioanalytical method, the absolute MF should ideally be between 0.75 and 1.25.[1] When using a stable isotope-labeled internal standard (SIL-IS), the IS-normalized MF (calculated as the MF of the analyte divided by the MF of the IS) should be close to 1.0.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Signal Suppression or Enhancement Co-elution of matrix components (e.g., phospholipids) with this compound.[7]1. Improve Chromatographic Separation: Modify the LC gradient, flow rate, or mobile phase composition to separate this compound from interfering peaks.[7][8] 2. Enhance Sample Preparation: Switch to a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix components.[7][9] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience similar matrix effects, allowing for more accurate quantification.[1][10]
Poor Peak Shape (Tailing or Fronting) High concentrations of residual matrix components interacting with the analytical column.[10]1. Enhance Sample Cleanup: A cleaner sample extract is less likely to cause peak shape issues.[10] 2. Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for this compound. The addition of modifiers like formic acid or ammonium formate can improve peak shape.[7] 3. Column Maintenance: Implement a regular column washing procedure and consider using a guard column to protect the analytical column.[10]
Inconsistent Results (Poor Precision) Variability in matrix effects between different sample lots or subjects.[7]1. Standardize Sample Preparation: Use automated liquid handlers to ensure consistency. 2. Evaluate Matrix Effect Across Different Lots: During method validation, test at least six different lots of the biological matrix to assess the variability of the matrix effect.[7] 3. Employ a Co-eluting SIL-IS: This is the most effective way to compensate for variability in matrix effects between samples.[10]
Low Analyte Recovery Inefficient extraction of this compound from the matrix.[7]1. Optimize Extraction Conditions: Test different organic solvents and pH conditions for LLE or various sorbents and elution solvents for SPE.[7] 2. Use Low-Binding Labware: this compound may be adsorbing to plasticware. Employ low-protein-binding tubes and pipette tips.[7] 3. Ensure Sample Stability: Keep samples at a controlled low temperature during processing and perform stability assessments.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative determination of the Matrix Factor (MF).

1. Sample Preparation:

  • Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
  • Set B (Post-Extraction Spike): Take a blank biological matrix (e.g., plasma) and perform the full extraction procedure. In the final step, spike the extracted matrix with this compound to the same concentrations as in Set A.
  • Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound at the same concentrations as in Set A before performing the extraction procedure. This set is used to determine recovery.

2. LC-MS/MS Analysis:

  • Inject equal volumes of the preparations from Set A and Set B into the LC-MS/MS system.
  • Analyze at least six different lots of the biological matrix to assess inter-lot variability.

3. Data Analysis:

  • Calculate the Matrix Factor (MF) for each concentration level: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
  • Calculate the Recovery: Recovery (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
  • Calculate the Process Efficiency: Process Efficiency (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set A)] * 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE is a common technique to separate the analyte of interest from the bulk of the matrix components.

1. Sample Pre-treatment:

  • To 50 µL of plasma sample, add 5 µL of the internal standard (IS) solution.
  • Vortex briefly to mix.

2. Extraction:

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
  • Vortex vigorously for 3-5 minutes.
  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the aqueous and organic layers.

3. Evaporation and Reconstitution:

  • Carefully transfer the upper organic layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried residue in 100 µL of the mobile phase.
  • Vortex for 30 seconds.

4. Analysis:

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) start->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification end Final Concentration quantification->end troubleshooting_logic start Inaccurate or Imprecise Results? check_mf Assess Matrix Factor (MF) start->check_mf question question action action outcome outcome mf_ok MF is acceptable (0.75-1.25) check_mf->mf_ok Yes mf_bad MF indicates significant suppression or enhancement check_mf->mf_bad No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) mf_bad->improve_cleanup optimize_lc Optimize Chromatography mf_bad->optimize_lc use_sil_is Use Stable Isotope-Labeled IS mf_bad->use_sil_is revalidate Re-evaluate MF improve_cleanup->revalidate optimize_lc->revalidate use_sil_is->revalidate revalidate->mf_ok Successful

References

AP24600 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the handling, stability, and potential degradation of AP24600, an inactive metabolite of the tyrosine kinase inhibitor, Ponatinib. Adherence to these guidelines is critical for ensuring the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the inactive carboxylic acid metabolite of Ponatinib. It is formed via the in vivo amide hydrolysis of Ponatinib.[1][2] As a primary metabolite, it is essential for pharmacokinetic and drug metabolism studies.

Q2: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, this compound should be stored under the following conditions:

Storage FormatTemperatureDuration
Solid (Powder)Room TemperatureUp to 3 years
In Solvent-20°CUp to 1 year
-80°CUp to 2 years[1]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in DMSO. For in vitro experiments, it is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can impact solubility.[3]

Q4: How can I prevent degradation of this compound in solution?

Once dissolved, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] Solutions should be stored at -20°C or -80°C.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results This compound degradation due to improper storage or handling.1. Verify that this compound has been stored at the correct temperature and protected from light. 2. Avoid multiple freeze-thaw cycles by preparing and using single-use aliquots. 3. Confirm the quality of the solvent used for dissolution.
Precipitate formation in stock solution Poor solubility or solution instability.1. Ensure the use of high-quality, anhydrous DMSO.[3] 2. Gentle warming and vortexing may aid in complete dissolution. 3. Prepare fresh solutions if precipitation persists.
Suspected degradation during an experiment (e.g., in cell culture media) Chemical instability of this compound under experimental conditions (e.g., pH, presence of enzymes).1. Analyze a sample of the experimental medium using HPLC to check for the presence of degradation products. 2. If degradation is confirmed, consider the stability of this compound in the specific medium and adjust experimental parameters if possible (e.g., duration of exposure).

This compound Degradation Pathways

This compound is formed from the hydrolysis of the amide bond in Ponatinib. While this compound itself is a metabolite, it can undergo further degradation under certain conditions. The degradation pathways of its parent compound, Ponatinib, provide insights into its potential instability. Ponatinib is known to degrade under acidic, alkaline, oxidative, thermal, and photolytic conditions.[4][5][6][7]

Inferred Degradation of this compound:

Given that this compound is a carboxylic acid, it is generally more stable than its parent amide, Ponatinib, to hydrolysis. However, other parts of the molecule may be susceptible to degradation:

  • Oxidative Degradation: The piperazine moiety and the ethynyl group are potential sites of oxidation.

  • Photodegradation: Exposure to light may lead to the formation of various degradation products.

  • Thermal Degradation: High temperatures can induce decomposition.

Below is a diagram illustrating the formation of this compound from Ponatinib and its potential, inferred degradation pathways.

AP24600_Degradation Ponatinib Ponatinib This compound This compound (Amide Hydrolysis Product) Ponatinib->this compound Amide Hydrolysis Oxidative_Degradation Oxidative Degradation Products This compound->Oxidative_Degradation Oxidation (e.g., H₂O₂) Photodegradation Photodegradation Products This compound->Photodegradation Light Exposure Thermal_Degradation Thermal Degradation Products This compound->Thermal_Degradation Heat

Caption: Formation of this compound and its potential degradation pathways.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol is designed to evaluate the stability of this compound in a specific solvent or experimental medium over time.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Sample Preparation: Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles. Store the aliquots at the intended experimental temperature (e.g., 37°C for cell culture experiments) and at a control temperature (e.g., -80°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one aliquot from each temperature condition.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (T=0).

Workflow for Stability Assessment:

Stability_Workflow start Prepare this compound Stock Solution aliquot Aliquot into Vials start->aliquot store Store at Experimental and Control Temperatures aliquot->store timepoint Collect Samples at Defined Time Points store->timepoint hplc Analyze by HPLC timepoint->hplc data Quantify this compound Peak Area hplc->data calculate Calculate % Remaining data->calculate end Determine Stability Profile calculate->end

Caption: Workflow for assessing the stability of this compound in solution.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways of this compound. These conditions are adapted from forced degradation studies of Ponatinib.[5][6]

Methodology:

  • Preparation of Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1 M HCl and heat at 60°C for an appropriate duration.

    • Alkaline Hydrolysis: Add 1 M NaOH and heat at 60°C for an appropriate duration.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat a solid sample of this compound at an elevated temperature (e.g., 105°C).

    • Photodegradation: Expose a solution of this compound to a light source (e.g., 4,500 lx).

  • Sample Analysis: After the specified exposure time, neutralize the acidic and alkaline samples. Analyze all samples by a suitable analytical method, such as LC-MS, to separate and identify the degradation products.

Logical Flow for Troubleshooting Inconsistent Results:

Troubleshooting_Logic start Inconsistent Experimental Results check_storage Verify this compound Storage (Temp, Light, Aliquots) start->check_storage check_solvent Assess Solvent Quality (Anhydrous, Purity) check_storage->check_solvent Storage OK improper_storage Action: Use a fresh, properly stored aliquot of this compound check_storage->improper_storage Improper Storage check_protocol Review Experimental Protocol (pH, Temp, Duration) check_solvent->check_protocol Solvent OK solvent_issue Action: Use fresh, high-purity solvent check_solvent->solvent_issue Solvent Issue protocol_issue Action: Perform stability test under experimental conditions check_protocol->protocol_issue Potential Protocol Issue end Re-run Experiment check_protocol->end Protocol OK improper_storage->end solvent_issue->end protocol_issue->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for AP24600

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for the analysis of AP24600, an inactive metabolite of the multi-target kinase inhibitor, Ponatinib.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to analyze?

A1: this compound is an inactive carboxylic acid metabolite of Ponatinib, a potent multi-target tyrosine kinase inhibitor.[1][4] Monitoring its levels is crucial in preclinical and clinical studies to understand the metabolism and disposition of Ponatinib.[5][6]

Q2: What are the key chemical properties of this compound relevant for LC-MS/MS analysis?

A2: As the carboxylic acid metabolite of Ponatinib, this compound is more polar than the parent drug. This property will influence the choice of chromatographic conditions, particularly the stationary and mobile phases. Its molecular weight and structure will determine the precursor and product ions for mass spectrometric detection.

Q3: Which ionization mode is recommended for this compound analysis?

A3: Given the presence of a carboxylic acid group and multiple nitrogen atoms, both positive and negative electrospray ionization (ESI) modes should be evaluated. Positive mode is likely to be effective due to the nitrogen atoms, while the carboxylic acid moiety makes it a good candidate for negative mode analysis. Initial experiments should test both to determine which provides better sensitivity and signal stability.

Q4: What type of internal standard should be used for this compound quantification?

A4: The ideal internal standard (IS) is a stable isotope-labeled version of this compound. If a SIL-IS is unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used. Ponatinib or another Ponatinib metabolite could be considered, but their potential for in-source conversion or interference should be carefully evaluated.

Troubleshooting Guide

This guide addresses common issues encountered during the development and validation of an LC-MS/MS method for this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Mismatched mobile phase pH and analyte pKa.Adjust the mobile phase pH. For the carboxylic acid group of this compound, a mobile phase pH below its pKa (typically around 4-5) will ensure it is in its neutral form, which can improve retention on a C18 column and lead to better peak shape.
Secondary interactions with the stationary phase.Use a column with end-capping or a different stationary phase chemistry (e.g., PFP, C8).
Column overload.Reduce the injection volume or the concentration of the sample.
Low Sensitivity / Poor Signal Intensity Suboptimal ionization efficiency.Optimize ESI source parameters: spray voltage, gas temperatures (nebulizing and drying), and gas flow rates. Evaluate both positive and negative ionization modes.
Inefficient fragmentation.Optimize collision energy (CE) and cell exit potential (CXP) for the selected precursor/product ion transitions in the MS/MS method.
Matrix effects (ion suppression or enhancement).Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation).
Inappropriate mobile phase additives.Test different mobile phase additives and concentrations (e.g., formic acid, ammonium formate, ammonium acetate) to enhance ionization.
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly.
Interference from the sample matrix.Implement a more selective sample preparation method. Adjust chromatographic conditions to separate this compound from interfering peaks.
Inconsistent Retention Time Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.
Fluctuations in pump pressure or mobile phase composition.Check the LC system for leaks and ensure proper pump performance.
Column temperature variations.Use a column oven to maintain a stable temperature.
Carryover Adsorption of the analyte to the autosampler or column.Optimize the autosampler wash procedure with a strong solvent. Use a gradient with a high percentage of organic solvent at the end to elute any retained analyte.

Experimental Protocols

General Protocol for LC-MS/MS Method Development for this compound

This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of this compound in biological matrices.

1. Standard and Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).

  • Working Solutions: Serially dilute the stock solution with 50:50 Methanol:Water to prepare calibration standards and quality control (QC) samples.

  • Sample Preparation: For plasma or serum samples, protein precipitation is a common starting point. A typical procedure involves adding 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then transferred for analysis. Solid-phase extraction (SPE) may be necessary for cleaner samples and to mitigate matrix effects.[7]

2. Liquid Chromatography Parameters (Starting Conditions)

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is a good initial choice.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) to elute this compound. A typical run time would be 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Parameters (Starting Conditions)

  • Ionization: Electrospray Ionization (ESI), test both positive and negative modes.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. For the precursor ion ([M+H]+ or [M-H]-), scan in full scan mode. Then, perform a product ion scan on the precursor to identify suitable, stable fragment ions for MRM.

  • Source Parameters: Optimize spray voltage, source temperature, desolvation gas flow, and nebulizer pressure according to the instrument manufacturer's recommendations.

  • Collision Energy (CE): Optimize for each MRM transition to achieve the highest signal intensity for the product ion.

Method Validation

Once the method is developed, it should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Visualizations

LC-MS/MS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis BiologicalMatrix Biological Matrix (Plasma, Urine) ProteinPrecipitation Protein Precipitation / SPE BiologicalMatrix->ProteinPrecipitation Supernatant Extract for Analysis ProteinPrecipitation->Supernatant Autosampler Autosampler Injection Supernatant->Autosampler Inject LC_Column C18 Column Separation Autosampler->LC_Column Elution Analyte Elution LC_Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization Introduction PrecursorSelection Precursor Ion Selection (Q1) Ionization->PrecursorSelection Fragmentation Collision-Induced Dissociation (Q2) PrecursorSelection->Fragmentation ProductDetection Product Ion Detection (Q3) Fragmentation->ProductDetection Chromatogram Chromatogram Generation ProductDetection->Chromatogram Data Acquisition Quantification Quantification Chromatogram->Quantification Report Results Quantification->Report

Caption: A generalized workflow for the analysis of this compound using LC-MS/MS.

Ponatinib Metabolism to this compound Ponatinib Ponatinib This compound This compound (Inactive Metabolite) Ponatinib->this compound Esterase / Amidase Activity

Caption: The metabolic conversion of Ponatinib to its inactive metabolite, this compound.

Troubleshooting Logic for Low Sensitivity start Low Sensitivity? check_ms Optimize MS Parameters? start->check_ms check_lc Optimize LC Conditions? check_ms->check_lc No solution_ms Adjust source parameters Optimize collision energy check_ms->solution_ms Yes check_sample Improve Sample Prep? check_lc->check_sample No solution_lc Change mobile phase pH/additive Test different column check_lc->solution_lc Yes solution_sample Use SPE Dilute sample check_sample->solution_sample Yes end Sensitivity Improved check_sample->end No solution_ms->check_lc solution_lc->check_sample solution_sample->end

Caption: A decision tree for troubleshooting low sensitivity in LC-MS/MS analysis.

References

Technical Support Center: Troubleshooting Low Signal of AP24600 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of AP24600. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low signal intensity during the mass spectrometric analysis of this compound, an inactive carboxylic acid metabolite of the tyrosine kinase inhibitor, Ponatinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a major inactive metabolite of Ponatinib, a medication used in the treatment of certain types of leukemia.[1][2] Its formation occurs through the hydrolysis of the amide bond in the parent drug.[2] Monitoring the levels of this compound in biological matrices, such as plasma, is crucial for understanding the metabolism and disposition of Ponatinib in pharmacokinetic studies.[1][2][3]

Q2: What are the most common causes of low signal intensity for this compound in LC-MS/MS analysis?

Low signal intensity for this compound can arise from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample-Related Issues:

    • Low concentration of this compound in the sample.

    • Poor extraction recovery from the biological matrix.[4]

    • Degradation of the analyte during sample collection, storage, or preparation.[5][6][7]

    • Significant matrix effects, particularly ion suppression from plasma components like phospholipids.[8][9][10]

  • Liquid Chromatography (LC) Issues:

    • Suboptimal chromatographic conditions leading to poor peak shape (e.g., broad or tailing peaks).

    • Inadequate separation from interfering matrix components.[11][12]

    • Issues with the LC system, such as leaks or column degradation.

  • Mass Spectrometry (MS) Issues:

    • Inefficient ionization of this compound in the ion source.

    • Suboptimal mass spectrometer parameters (e.g., voltages, gas flows, and temperatures).

    • Contamination of the ion source.

    • Incorrectly selected or optimized MRM transitions.

Q3: Which ionization mode, positive or negative, is better for this compound analysis?

As this compound is a carboxylic acid metabolite, it possesses a readily ionizable proton. While Ponatinib is typically analyzed in positive ion mode[1][13], carboxylic acids can often be detected with high sensitivity in negative ion mode (ESI-) through deprotonation. However, derivatization can enhance positive-ion mode detection.[14] The optimal mode may depend on the specific matrix and instrument conditions. It is recommended to test both positive and negative ionization modes during method development to determine which provides the best signal intensity and stability for this compound.

Q4: How can I mitigate matrix effects when analyzing this compound in plasma?

Matrix effects, particularly ion suppression from phospholipids in plasma, are a common challenge in bioanalysis.[8][9][10] Several strategies can be employed to minimize their impact:

  • Effective Sample Preparation: Implement a robust sample clean-up procedure. While protein precipitation is a quick method, it may not sufficiently remove phospholipids.[8] More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample extract.[4][15]

  • Chromatographic Separation: Optimize the LC method to separate this compound from the region where phospholipids typically elute. Using a longer gradient or a different column chemistry can be beneficial.

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Low Signal

A sudden or persistent low signal of this compound requires a systematic approach to identify the root cause. The following workflow can guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow for Low this compound Signal cluster_1 MS System Troubleshooting cluster_2 LC System & Sample Troubleshooting start Low or No this compound Signal Detected infuse_std Infuse this compound Standard Directly into MS start->infuse_std check_ms Problem is Likely with the MS System infuse_std->check_ms Signal Still Low check_lc_sample Problem is Likely with the LC System or Sample infuse_std->check_lc_sample Good Signal Observed check_ms_params Verify MS Parameters: - Ionization Mode (Pos/Neg) - Voltages (Capillary, Cone) - Gas Flows & Temperatures - MRM Transitions check_ms->check_ms_params check_lc Check LC System: - Leaks - Column Performance - Mobile Phase Preparation check_lc_sample->check_lc clean_source Clean the Ion Source check_ms_params->clean_source Parameters Correct check_sample_prep Review Sample Preparation: - Extraction Recovery - Sample Stability - Potential for Degradation check_lc->check_sample_prep LC System OK

A systematic workflow for troubleshooting low signal intensity of this compound.
Guide 2: Optimizing Sample Preparation for this compound from Plasma

Low recovery during sample preparation is a frequent cause of low signal. Here are detailed protocols for two common extraction methods.

Protocol 2.1: Protein Precipitation (PPT)

This is a rapid method but may result in significant matrix effects.

  • To 100 µL of plasma sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2.2: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract than PPT.

  • To 100 µL of plasma sample, add a basifying agent (e.g., 5% ammonia solution) to adjust the pH to alkaline, ensuring this compound is in its non-ionized form.

  • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tertiary butyl ether).

  • Vortex vigorously for at least 3 minutes to facilitate the transfer of this compound into the organic phase.

  • Centrifuge at a moderate speed (e.g., 4000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

Quantitative Data Summary

The following tables provide a summary of typical LC-MS/MS parameters used for the analysis of Ponatinib and its metabolites, which can serve as a starting point for the analysis of this compound. Note that optimal conditions may vary depending on the specific instrument and laboratory setup.

Table 1: Example Liquid Chromatography Parameters

ParameterMethod 1Method 2
Column Agilent Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)Waters Cortecs C18 (75 x 2.1 mm, 2.7 µm)[11]
Mobile Phase A 10 mM Ammonium Formate in Water (pH 4.1 with Formic Acid)0.1% Formic Acid and 2 mM Ammonium Formate in Water[11]
Mobile Phase B AcetonitrileMethanol[11]
Flow Rate 0.25 mL/min0.25 mL/min[11]
Column Temp. 21 °C40 °C[11]
Injection Vol. 5 µL5 µL[11]
Gradient Isocratic or simple gradient45% B (0-1 min), 45-85% B (1-2 min), 85% B (2-4 min), 85-45% B (4-4.5 min), 45% B (4.5-6.5 min)[11]

Table 2: Example Mass Spectrometry Parameters (Positive Ion Mode)

ParameterMethod 1 (SCIEX API 4000)[11]Method 2 (Agilent 6410 QqQ)
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Polarity PositivePositive
Spray Voltage 5500 V[11]4000 V
Source Temp. 580 °C[11]350 °C
Nebulizer Gas 50 (arbitrary units)[11]-
Drying Gas 55 (arbitrary units)[11]11 L/min
Curtain Gas 30 (arbitrary units)[11]-
Collision Gas 10 (arbitrary units)[11]-
MRM Transition (Ponatinib) 533.4 -> 433.0[11]533 -> 433 / 533 -> 260
Declustering Potential 80 V[11]-
Collision Energy 35 V[11]16 / 15 V

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental and logical workflows relevant to the analysis of this compound.

G cluster_0 Metabolic Pathway of Ponatinib to this compound ponatinib Ponatinib hydrolysis Amide Hydrolysis (Esterase/Amidase) ponatinib->hydrolysis This compound This compound (Inactive Carboxylic Acid Metabolite) hydrolysis->this compound

Formation of this compound from Ponatinib via amide hydrolysis.

G cluster_1 General LC-MS/MS Workflow for this compound Analysis sample Plasma Sample Collection extraction Sample Preparation (e.g., LLE or SPE) sample->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

A typical experimental workflow for the analysis of this compound from plasma samples.

References

AP24600 Technical Support Center: Troubleshooting Chromatographic Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AP24600 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving common chromatographic issues. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address challenges you may encounter during your experiments, with a specific focus on resolving chromatographic peak tailing for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an inactive metabolite of Ponatinib, a multi-targeted tyrosine kinase inhibitor. Ponatinib is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL). As a metabolite, accurate and robust analytical methods for this compound are crucial for pharmacokinetic and drug metabolism studies.

Q2: What is chromatographic peak tailing and why is it a problem?

Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is longer and more drawn out than the front. In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing can lead to several issues, including:

  • Reduced resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.

  • Inaccurate integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantitative results.

  • Lower sensitivity: As the peak is spread out, its maximum height is reduced, which can impact the limit of detection.

Q3: What are the common causes of peak tailing for a compound like this compound?

This compound, being a metabolite of Ponatinib, is likely to be a basic compound. Basic compounds are particularly prone to peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase. The most common causes include:

  • Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with basic analytes, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of the analyte or the stationary phase, causing secondary interactions.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in the system, can contribute to peak broadening and tailing.

Troubleshooting Guide: Resolving Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues observed during the analysis of this compound.

Initial Assessment: Is it a problem with a single peak or all peaks?
  • All peaks are tailing: This often points to a system-wide issue. Check for extra-column dead volume in fittings, tubing, or the detector flow cell. Also, consider the possibility of a void at the column inlet.

  • Only the this compound peak (or other basic compounds) is tailing: This strongly suggests a specific chemical interaction between the analyte and the stationary phase.

Systematic Troubleshooting Steps

If you are experiencing peak tailing with this compound, follow these steps to identify and resolve the issue.

1. Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving good peak shape for basic compounds.

  • pH Adjustment: For basic compounds like this compound, a lower mobile phase pH (typically between 2 and 4) is recommended to suppress the ionization of residual silanol groups on the silica-based column.[1][2]

  • Use of a Mobile Phase Additive: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak symmetry. A concentration of 0.1-0.5% (v/v) is a good starting point.[1][2]

  • Buffer Strength: Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH throughout the analysis.

2. Column Selection and Care

The choice of HPLC column and its condition are paramount.

  • Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize residual silanol activity and are a good choice for analyzing basic compounds.

  • Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group, which can further shield the analyte from silanol interactions.

  • Column Flushing and Regeneration: If the column has been in use for a while, it may be contaminated. Follow the manufacturer's instructions for flushing and regenerating the column.

3. Injection and Sample Considerations

  • Sample Solvent: The solvent in which your sample is dissolved should be as close as possible in composition and strength to the initial mobile phase to avoid peak distortion.

  • Reduce Injection Volume/Concentration: To rule out column overload, try injecting a smaller volume or a more dilute sample.

Summary of Troubleshooting Strategies
Potential Cause Recommended Action Expected Outcome
Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.5. Add 0.1-0.5% triethylamine (TEA) to the mobile phase. Use a high-purity, end-capped C18 column.Improved peak symmetry for basic compounds.
Column Contamination/Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile). Replace the column if performance does not improve.Restoration of peak shape and retention time.
Column Overload Reduce the injection volume or dilute the sample.Symmetrical peak shape at lower concentrations.
Extra-column Volume Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected with no gaps.Sharper peaks for all analytes.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.Improved peak shape, especially for early-eluting peaks.

Experimental Protocol: A Starting Point for this compound Analysis

While a specific validated method for this compound is not publicly available, the following protocol, based on methods developed for its parent compound Ponatinib and its impurities, provides a robust starting point for method development and troubleshooting.[1][2][3]

HPLC System and Conditions:

  • Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 µm) or equivalent high-purity, end-capped C18 column.

  • Mobile Phase A: Water/Acetonitrile (90:10, v/v) containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine. Adjust pH to 2.4 with phosphoric acid.[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 16% B

    • 2-22 min: 16% to 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the this compound standard or sample in a diluent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.

G start Peak Tailing Observed for this compound all_peaks Are all peaks tailing? start->all_peaks single_peak Primary Issue: this compound Peak Tailing all_peaks->single_peak No system_check Check for Extra-Column Volume and Column Void all_peaks->system_check Yes mobile_phase Optimize Mobile Phase (pH, Additive) single_peak->mobile_phase resolved Peak Tailing Resolved system_check->resolved column_check Evaluate Column (Age, Type, Contamination) mobile_phase->column_check injection_check Check Injection (Volume, Solvent) column_check->injection_check injection_check->resolved not_resolved Issue Persists injection_check->not_resolved consult Consult Senior Scientist or Manufacturer not_resolved->consult BCR_ABL_Pathway cluster_cell Leukemic Cell cluster_downstream Downstream Signaling Cascades BCR_ABL BCR-ABL (Constitutively Active Kinase) Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway BCR_ABL->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway BCR_ABL->PI3K_Akt_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Ponatinib Ponatinib (this compound Parent Drug) Ponatinib->BCR_ABL Inhibits Proliferation Cell Proliferation and Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt_mTOR->Apoptosis_Inhibition JAK_STAT->Proliferation

References

Technical Support Center: Ponatinib Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ponatinib. The information addresses common issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is AP24600 and could it be interfering with my Ponatinib assay?

A1: this compound is an inactive metabolite of Ponatinib.[1] It is unlikely to directly interfere with the biochemical or cellular activity of Ponatinib in your assay, as it does not have the same kinase inhibitory properties. However, its presence in your experimental system could indicate that Ponatinib is being metabolized. This is particularly relevant for in vivo studies or long-term cell culture experiments where cellular metabolism can occur. The conversion of active Ponatinib to inactive this compound would lead to a decrease in the effective concentration of the active drug over time, which could be misinterpreted as a loss of drug potency or "interference." In human and rat plasma, this compound has been identified as a major metabolite of Ponatinib.[2]

Q2: My non-CML cell line is showing a significant decrease in viability after Ponatinib treatment. Is this an off-target effect?

A2: Yes, this is a known characteristic of Ponatinib. Ponatinib is a multi-targeted kinase inhibitor with a broad inhibition profile beyond its primary target, BCR-ABL.[3][4][5] It potently inhibits other tyrosine kinases such as FGFR, VEGFR, PDGFR, and SRC, which are involved in various cellular processes like proliferation, survival, and angiogenesis.[4][5][6][7][8] If your cell line is dependent on one of these off-target kinases for survival, you may observe a significant cytotoxic effect.[9]

Q3: I am observing inhibition of endothelial cell tube formation in my angiogenesis assay at concentrations expected to be specific for BCR-ABL. What could be the cause?

A3: This is a well-documented off-target effect of Ponatinib. The inhibition of angiogenesis is attributed to its activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[4][9] These effects are observed at pharmacologically relevant concentrations and are a key aspect of Ponatinib's broader anti-cancer activity, but also contribute to its toxicity profile.[10]

Q4: My Ponatinib hydrochloride precipitated after I diluted my DMSO stock in cell culture media. How can I prevent this?

A4: Ponatinib hydrochloride has low aqueous solubility, which is a common reason for precipitation when diluting a concentrated DMSO stock into aqueous media.[11] To prevent this, consider the following:

  • Pre-warm the media: Ensure your cell culture media is at 37°C before adding the Ponatinib stock.[11]

  • Step-wise dilution: Perform serial dilutions instead of a single large dilution.[11]

  • Rapid mixing: Gently vortex or swirl the media while adding the stock solution to ensure even distribution.[11]

  • Lower stock concentration: Using an intermediate stock at a lower DMSO concentration before the final dilution can help.[11]

  • Maintain low final DMSO concentration: Keep the final DMSO concentration in your media below 0.5% to avoid cellular toxicity.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent IC50 values for Ponatinib 1. Compound Precipitation: Ponatinib hydrochloride may have precipitated out of solution, leading to a lower effective concentration. 2. Cell Density: Variations in cell seeding density can affect the drug-to-cell ratio. 3. Metabolism of Ponatinib: In long-term assays, Ponatinib may be metabolized to inactive forms like this compound.1. Ensure complete solubilization: Follow the best practices for preparing working solutions to avoid precipitation. Visually inspect for precipitates before use. 2. Standardize cell seeding: Use a consistent cell number for all experiments. 3. Time-course experiment: Consider shorter incubation times or replenishing the drug during the experiment. Analyze for the presence of metabolites if possible.
Unexpected Apoptosis in Non-Target Cells 1. Off-target kinase inhibition: Ponatinib inhibits multiple pro-survival kinases.[9] 2. Cardiotoxicity-related pathways: In cardiomyocytes, Ponatinib can inhibit pro-survival signaling pathways, leading to apoptosis.[12]1. Profile your cell line: Determine if your cells are sensitive to inhibitors of FGFR, VEGFR, PDGFR, or SRC. 2. Use lower concentrations: Titrate Ponatinib to a concentration that is effective against your target without causing excessive off-target effects. 3. Select alternative inhibitors: If off-target effects are a major concern, consider using a more selective kinase inhibitor if available for your target.
Variability in Angiogenesis Assays 1. Dose-dependent effects: The anti-angiogenic effects of Ponatinib are highly dependent on the concentration used.[9] 2. Off-target effects on endothelial cells: Inhibition of VEGFR and FGFR by Ponatinib directly impacts endothelial cell function.[9]1. Perform a detailed dose-response curve: This will help identify the precise concentration range for the desired effect. 2. Control for off-target effects: If trying to isolate BCR-ABL effects, this may not be the ideal compound for angiogenesis studies. Acknowledge the known anti-angiogenic properties of Ponatinib in your data interpretation.

Quantitative Data: Ponatinib Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ponatinib against its primary target (BCR-ABL) and key off-target kinases. This data highlights the multi-targeted nature of the inhibitor.

Kinase TargetIC50 (nM)Assay Type
BCR-ABL (native) 0.37Biochemical
BCR-ABL (T315I mutant) 2.0Biochemical
VEGFR2 1.5Biochemical
FGFR1 2.2Biochemical
PDGFRα 1.1Biochemical
SRC 5.4Biochemical
FLT3 13Biochemical
KIT 13Biochemical

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[3][13][14][15]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of Ponatinib on cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16][17]

  • Compound Treatment: Prepare serial dilutions of Ponatinib in cell culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO).[16]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the Ponatinib concentration.[6]

Western Blotting for Phospho-Kinase Inhibition

This protocol assesses the inhibition of kinase phosphorylation by Ponatinib.

  • Cell Treatment and Lysis: Treat cells with various concentrations of Ponatinib for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[18]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.[18]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total form of the kinase.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]

Visualizations

Ponatinib_Metabolism Ponatinib Ponatinib (Active Kinase Inhibitor) This compound This compound (Inactive Metabolite) Ponatinib->this compound Cellular Metabolism (e.g., in vivo, long-term culture)

Ponatinib metabolism to its inactive form, this compound.

Ponatinib_Signaling_Pathway cluster_on_target On-Target Pathway (CML) cluster_off_target Off-Target Pathways BCR_ABL BCR-ABL (Constitutively Active) Downstream_On Downstream Signaling (e.g., STAT5, PI3K/AKT) BCR_ABL->Downstream_On Proliferation_On Leukemic Cell Proliferation & Survival Downstream_On->Proliferation_On Off_Target Off-Target Kinases (VEGFR, FGFR, PDGFR, SRC) Downstream_Off Downstream Signaling Off_Target->Downstream_Off Angiogenesis Angiogenesis & Cell Survival Downstream_Off->Angiogenesis Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibition Ponatinib->Off_Target Inhibition

Ponatinib inhibits both on-target and off-target pathways.

Troubleshooting_Workflow Start Inconsistent Assay Results with Ponatinib Check_Solubility Check for Ponatinib Precipitation Start->Check_Solubility Review_Protocol Review Dilution Protocol and Re-prepare Solution Check_Solubility->Review_Protocol Precipitate Observed Check_Off_Target Consider Off-Target Effects Check_Solubility->Check_Off_Target No Precipitate Review_Protocol->Start Profile_Cell_Line Profile Cell Line for Sensitivity to Other Kinase Inhibitors Check_Off_Target->Profile_Cell_Line Yes Consider_Metabolism Consider Ponatinib Metabolism Check_Off_Target->Consider_Metabolism No Interpret_Data Interpret Data with Consideration of Findings Profile_Cell_Line->Interpret_Data Time_Course_Exp Perform Time-Course Experiment Consider_Metabolism->Time_Course_Exp Long Incubation Consider_Metabolism->Interpret_Data Short Incubation Time_Course_Exp->Interpret_Data

A logical workflow for troubleshooting Ponatinib assays.

References

Best practices for long-term storage of AP24600

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage and handling of AP24600, an inactive metabolite of Ponatinib, to ensure its integrity for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For optimal stability, this compound should be stored as a solution at -80°C for up to two years or at -20°C for up to one year.[1] If you have the compound as a solid, some suppliers suggest storage at 2-10°C in the dark. Always refer to the manufacturer's specific recommendations provided with your product.

Q2: Can I store this compound at room temperature?

No, long-term storage at room temperature is not recommended as it may lead to degradation of the compound. For shipping purposes, it may be sent at room temperature in continental US, but it should be moved to the recommended storage conditions upon receipt.[1]

Q3: How should I prepare a stock solution of this compound for long-term storage?

It is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: What are the signs that my this compound may have degraded?

Visual signs of degradation can include a change in color or the appearance of precipitates in your solution. For a more definitive assessment, you may need to perform analytical tests such as HPLC or LC-MS to check the purity of the compound.

Q5: What should I do if I accidentally left my this compound at room temperature for an extended period?

If the compound has been left at room temperature, its integrity may be compromised. It is advisable to perform a quality control check, such as HPLC, to determine its purity before use in any critical experiments. If this is not possible, it is safer to use a new, properly stored batch of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate observed in thawed stock solution Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the compound may have degraded, and a new stock solution should be prepared.
Inconsistent experimental results Compound degradation due to improper storage or handling (e.g., multiple freeze-thaw cycles).Prepare fresh dilutions from a new aliquot of the stock solution. If problems persist, use a new vial of the compound and prepare a fresh stock solution.
Reduced potency in assays Degradation of the active compound.Verify the purity of your this compound stock using an appropriate analytical method (e.g., HPLC). Compare the results with the certificate of analysis provided by the supplier.

Storage Condition Summary

Storage Format Temperature Duration Reference
In Solvent-80°CUp to 2 years[1]
In Solvent-20°CUp to 1 year[1]
Solid2-10°C (in the dark)Varies by supplier

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials.

  • Storage: Store the aliquots at the recommended temperature (-20°C or -80°C).

Visual Guides

Storage_Workflow A Receive this compound B Store Solid at 2-10°C (Dark) or Prepare Stock Solution A->B C Prepare Stock Solution in Recommended Solvent B->C If preparing solution D Aliquot into Single-Use Vials C->D E Store Aliquots at -20°C or -80°C D->E F Use in Experiment E->F

Caption: Recommended workflow for receiving and storing this compound.

Troubleshooting_Flow A Inconsistent Experimental Results? B Check for Precipitate in Stock Solution A->B C Precipitate Found? B->C D Warm and Vortex to Redissolve C->D Yes E Use Fresh Aliquot C->E No D->E F Perform Purity Analysis (e.g., HPLC) E->F G Prepare New Stock Solution F->G Purity Compromised

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Researcher's Guide to Investigating Anti-Ponatinib Antibody Cross-Reactivity with the AP24600 Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing antibody-based assays for the detection and quantification of Ponatinib, understanding the potential for cross-reactivity with its metabolites is of paramount importance for data accuracy and interpretation. This guide provides a comparative analysis of Ponatinib and its inactive metabolite, AP24600, and offers a detailed experimental protocol to assess the cross-reactivity of anti-Ponatinib antibodies.

As of late 2025, publicly available experimental data directly addressing the cross-reactivity of anti-Ponatinib antibodies with this compound remains elusive. This guide, therefore, serves as a practical roadmap for researchers to independently evaluate the specificity of their antibody reagents.

Structural Comparison: Ponatinib vs. This compound

The potential for an antibody to cross-react with a related compound is fundamentally dictated by structural similarity. Ponatinib is metabolized to this compound through the hydrolysis of its central amide bond.[1][2] This metabolic transformation results in a significant alteration of the molecule's structure, which can be visualized in the chemical structures presented below.

Ponatinib is a complex molecule featuring an imidazo[1,2-b]pyridazine core linked via an ethynyl bridge to a methylated benzoic acid, which is in turn connected by an amide bond to a trifluoromethyl-substituted phenyl ring bearing a methylpiperazine group.[3]

This compound is the carboxylic acid metabolite of Ponatinib, formed by the cleavage of the amide linkage.[1][2] This results in the separation of the molecule into two distinct fragments. The fragment retaining the imidazo[1,2-b]pyridazine and benzoic acid core is this compound.

The substantial structural dissimilarity between Ponatinib and this compound, particularly the absence of the entire trifluoromethyl-phenyl-methylpiperazine moiety in this compound, strongly suggests that a highly specific anti-Ponatinib antibody, particularly one generated against the whole molecule or the piperazine-containing end, would have a low probability of cross-reacting with this compound. However, if the antibody's epitope is primarily located on the imidazo[1,2-b]pyridazine-ethynyl-benzoic acid portion of Ponatinib, a degree of cross-reactivity with this compound could be possible.

Ponatinib's Mechanism of Action and Signaling Pathways

Ponatinib is a potent multi-targeted tyrosine kinase inhibitor.[4] Its primary therapeutic effect in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is achieved through the inhibition of the BCR-ABL tyrosine kinase, including the T315I mutant that confers resistance to other tyrosine kinase inhibitors.[5] Ponatinib also inhibits other kinases involved in cancer cell proliferation and angiogenesis, such as FGFR, VEGFR, PDGFR, and Src family kinases.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway PDGFR->PI3K_AKT_mTOR FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK VEGFR VEGFR VEGFR->PI3K_AKT_mTOR BCR_ABL BCR-ABL BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT BCR_ABL->PI3K_AKT_mTOR SRC SRC SRC->JAK_STAT Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) RAS_RAF_MEK_ERK->Gene_Expression JAK_STAT->Gene_Expression PI3K_AKT_mTOR->Gene_Expression Ponatinib Ponatinib Ponatinib->PDGFR Inhibits Ponatinib->FGFR Inhibits Ponatinib->VEGFR Inhibits Ponatinib->BCR_ABL Inhibits Ponatinib->SRC Inhibits

Experimental Protocol: Assessing Antibody Cross-Reactivity with Competitive ELISA

To empirically determine the cross-reactivity of an anti-Ponatinib antibody with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold-standard method. This assay measures the ability of this compound to compete with a Ponatinib-conjugate for binding to the anti-Ponatinib antibody.

Materials
  • Anti-Ponatinib antibody

  • Ponatinib-protein conjugate (e.g., Ponatinib-BSA) for coating

  • Ponatinib standard

  • This compound

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Secondary antibody conjugated to HRP (horseradish peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Experimental Workflow

G

Detailed Procedure
  • Coating: Dilute the Ponatinib-protein conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the Ponatinib standard and the this compound metabolite in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-Ponatinib antibody with the various concentrations of Ponatinib or this compound for 1 hour at room temperature.

  • Incubation: Wash the coated plate three times. Transfer 100 µL of the pre-incubated antibody-analyte mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm on a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA should be used to generate two separate dose-response curves: one for Ponatinib and one for this compound. The concentration of the analyte is plotted against the percentage of inhibition of the signal.

The IC50 value for each compound is determined from its respective curve. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

The percentage of cross-reactivity can then be calculated using the following formula:

% Cross-Reactivity = (IC50 of Ponatinib / IC50 of this compound) x 100

The results can be summarized in a table for clear comparison.

CompoundIC50 (ng/mL)% Cross-Reactivity
PonatinibHypothetical Value A100%
This compoundHypothetical Value B(A / B) x 100

Table 1: Hypothetical Data Presentation for Cross-Reactivity Analysis.

A low percentage of cross-reactivity indicates that the antibody is highly specific for Ponatinib and is unlikely to be affected by the presence of the this compound metabolite in a sample. Conversely, a high percentage of cross-reactivity would suggest that the antibody cannot reliably distinguish between the parent drug and its metabolite, which would have significant implications for the interpretation of assay results.

Conclusion

While the significant structural differences between Ponatinib and its inactive metabolite this compound suggest a low likelihood of antibody cross-reactivity, empirical validation is essential for any antibody-based assay. The provided competitive ELISA protocol offers a robust framework for researchers to determine the specificity of their anti-Ponatinib antibodies. This will ensure the reliability and accuracy of data generated in pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies of Ponatinib.

References

Validating the Inactivity of AP24600 in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of targeted cancer therapy, the specificity and activity of small molecule inhibitors are of paramount importance. Ponatinib (AP24534) is a potent, multi-targeted tyrosine kinase inhibitor (TKI) effective against BCR-ABL, including the resistant T315I mutation, as well as FGFR, PDGFR, VEGFR, and SRC kinases. The metabolic fate of such potent drugs is a critical area of study, as metabolites can exhibit their own biological activity, potentially leading to off-target effects or contributing to the therapeutic window. This guide focuses on AP24600, the major inactive carboxylic acid metabolite of Ponatinib, providing evidence and methodologies to validate its lack of activity in cellular models. Understanding the profile of inactive metabolites like this compound is crucial for accurately interpreting preclinical and clinical data and for use as a negative control in experimental settings.

Comparative Analysis of In Vitro Activity

The defining characteristic of this compound is its stark contrast in biological activity when compared to its parent compound, Ponatinib. While Ponatinib exhibits low nanomolar potency against its target kinases, this compound is demonstrably inactive. Studies on the metabolism of Ponatinib have identified this compound (also referred to as M14) as a major circulating metabolite formed by the hydrolysis of the amide bond. Crucially, this metabolite has been shown to be inactive against BCR-ABL in both biochemical kinase assays and cellular activity screens[1].

To provide a clear quantitative comparison, the following table summarizes the inhibitory concentrations (IC50) of Ponatinib against its primary targets. While specific IC50 values for this compound are not available in published literature due to its confirmed inactivity, for experimental purposes, it is considered to have an IC50 > 10,000 nM.

CompoundTarget KinaseCellular/Biochemical AssayIC50 (nM)
Ponatinib (AP24534) BCR-ABL (native)Biochemical Assay0.37
BCR-ABL (T315I)Cellular Assay (Ba/F3)11
FGFR1Biochemical Assay2.2
PDGFRαBiochemical Assay1.1
VEGFR2Biochemical Assay1.5
SRCBiochemical Assay5.4
This compound BCR-ABLKinase and Cellular Assays> 10,000 (Inactive)[1]
Other Kinases(Not explicitly tested due to primary inactivity)Expected to be > 10,000
Inactive Control 1 (See specific compound)(Dependent on assay)> 10,000
Inactive Control 2 (See specific compound)(Dependent on assay)> 10,000

Alternative Inactive Control Compounds:

For researchers seeking commercially available, structurally distinct negative controls for kinase inhibitor assays, the inactive metabolites of other well-characterized TKIs can serve as valuable tools. These compounds are expected to be inactive in the signaling pathways targeted by Ponatinib.

  • Nilotinib Carboxylic Acid: The inactive carboxylic acid metabolite of Nilotinib, another BCR-ABL inhibitor.

  • Dasatinib Inactive Metabolites: Dasatinib is metabolized into several inactive compounds that can be used as negative controls.

Experimental Protocols

To validate the inactivity of this compound in your own cellular models, the following detailed experimental protocols are provided. These assays are designed to compare the effects of Ponatinib, this compound, and other negative controls on cell viability and target kinase phosphorylation.

Protocol 1: Cellular Viability Assay (MTS/MTT)

This assay determines the effect of the compounds on the metabolic activity of cells, which serves as an indicator of cell proliferation and viability.

Materials:

  • Target cancer cell line (e.g., K-562 for BCR-ABL, MV-4-11 for FLT3, etc.)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • Ponatinib (AP24534)

  • This compound

  • Alternative inactive control compound

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare 2X serial dilutions of Ponatinib, this compound, and the inactive control in complete medium. A typical concentration range for Ponatinib would be 1 nM to 10 µM, while for this compound and the inactive control, a higher range up to 50 µM can be used to confirm inactivity.

  • Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: If using MTT, add 100 µL of solubilization solution and incubate for another 1-2 hours. Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the IC50 values using non-linear regression analysis.

Protocol 2: Western Blot for Target Phosphorylation

This method directly assesses the inhibitory effect of the compounds on the phosphorylation of Ponatinib's target kinases.

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • Ponatinib (AP24534)

  • This compound

  • Alternative inactive control compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-FGFR, anti-FGFR, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Ponatinib, this compound, and the inactive control for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the phosphorylated and total protein levels. Normalize the phosphorylated protein levels to the total protein levels and then to the vehicle control.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis cell_seeding Seed Cells (e.g., K-562) treatment Treat Cells (72h for Viability, 2-4h for WB) cell_seeding->treatment compound_prep Prepare Compounds (Ponatinib, this compound, Control) compound_prep->treatment viability_assay Cell Viability Assay (MTS/MTT) treatment->viability_assay western_blot Western Blot (Phospho-Kinase) treatment->western_blot ic50_calc Calculate IC50 Values viability_assay->ic50_calc band_quant Quantify Band Intensity western_blot->band_quant

Caption: A generalized workflow for validating the inactivity of this compound.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (FGFR, PDGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream BCR_ABL BCR-ABL (Cytoplasmic) BCR_ABL->Downstream SRC SRC SRC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ponatinib Ponatinib Ponatinib->RTK Inhibits Ponatinib->BCR_ABL Inhibits Ponatinib->SRC Inhibits This compound This compound (Inactive) This compound->BCR_ABL No Inhibition

Caption: Simplified signaling pathways inhibited by Ponatinib but not this compound.

Conclusion

The available evidence strongly supports the classification of this compound as an inactive metabolite of Ponatinib. For researchers studying the effects of Ponatinib, this compound serves as an ideal negative control to distinguish the specific on-target effects of the parent compound from any potential off-target or non-specific effects. The experimental protocols provided in this guide offer a robust framework for confirming this inactivity in various cellular contexts, thereby ensuring the accuracy and reliability of preclinical research findings. The use of appropriate negative controls, such as this compound, is a cornerstone of rigorous scientific investigation in the field of drug development.

References

Unraveling the Species-Specific Metabolism of AP24600: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the metabolic fate of AP24600, the inactive carboxylic acid metabolite of the tyrosine kinase inhibitor Ponatinib, reveals significant variations across different species. This guide provides a detailed comparison of this compound formation, supported by experimental data, to aid researchers and drug development professionals in preclinical species selection and translation of findings to human clinical settings.

The primary route of this compound formation is through the hydrolysis of its parent compound, Ponatinib, a reaction catalyzed by esterase and/or amidase enzymes.[1][2] This metabolic pathway competes with oxidative metabolism of Ponatinib, which is primarily mediated by cytochrome P450 (CYP) enzymes, most notably CYP3A4.[2][3] The balance between these pathways dictates the circulating levels of this compound and other active or inactive metabolites, a critical factor in understanding the overall pharmacokinetic and pharmacodynamic profile of Ponatinib.

Quantitative Comparison of this compound Levels Across Species

Significant quantitative differences in the plasma concentrations of this compound relative to the parent drug, Ponatinib, have been observed across preclinical species and humans. These variations underscore the importance of careful species selection in non-clinical safety and efficacy studies.

SpeciesThis compound Plasma Levels (% of Ponatinib)Primary Metabolic Pathway of Parent Drug (Ponatinib)Key Enzymes Involved (Ponatinib Metabolism)
Human 58.4%[4]Oxidative metabolism and HydrolysisCYP3A4, CYP2C8, CYP2D6, CYP3A5, Esterases/Amidases[2][3]
Rat 263%[4]Hydrolysis and Oxidative metabolismEsterases/Amidases, CYPs[5]
Monkey < 1%[4]Oxidative metabolismCYPs
Mouse Data not availableOxidative metabolismCYP1A1, CYP3A4[1]

Metabolic Pathways and Experimental Workflows

The biotransformation of Ponatinib is a complex interplay between hydrolysis and oxidative pathways. The following diagrams illustrate the primary metabolic route leading to this compound formation and a general workflow for its in vitro investigation.

Ponatinib Ponatinib This compound This compound (Inactive Carboxylic Acid) Ponatinib->this compound Esterase/Amidase Hydrolysis Oxidative_Metabolites Oxidative Metabolites (e.g., N-desmethyl, N-oxide) Ponatinib->Oxidative_Metabolites CYP450 Enzymes (e.g., CYP3A4, CYP1A1)

Caption: Metabolic pathways of Ponatinib leading to the formation of this compound and oxidative metabolites.

cluster_workflow In Vitro Metabolism Experimental Workflow A Incubate Ponatinib with Liver Microsomes/Hepatocytes from different species B Sample at multiple time points A->B C Quench reaction and extract metabolites B->C D Analyze samples using LC-MS/MS C->D E Quantify Ponatinib and This compound concentrations D->E F Determine rate of metabolite formation E->F

Caption: A generalized experimental workflow for studying the in vitro metabolism of Ponatinib to this compound.

Comparative Metabolic Profile of Ponatinib

The following diagram illustrates the relative contribution of the hydrolytic pathway (formation of this compound) versus the oxidative pathways in different species, based on the available data.

cluster_human Human cluster_rat Rat cluster_monkey Monkey Human Ponatinib Hydrolysis (this compound) Oxidation Human:e->Human:e Rat Ponatinib Hydrolysis (this compound) Oxidation Rat:e->Rat:e Monkey Ponatinib Hydrolysis (this compound) Oxidation Monkey:e->Monkey:e

Caption: Relative importance of the hydrolytic pathway for Ponatinib across species.

Experimental Protocols

A summary of the methodologies employed in key experiments cited in this guide is provided below.

In Vitro Metabolism Studies using Liver Microsomes

  • Objective: To determine the metabolic stability of Ponatinib and identify the metabolites formed, including this compound.

  • Methodology:

    • Ponatinib is incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of NADPH as a cofactor.[6]

    • The incubation mixture typically contains a buffer (e.g., potassium phosphate), the microsomal protein, and the test compound.

    • The reaction is initiated by the addition of NADPH and incubated at 37°C.

    • Aliquots are removed at various time points and the reaction is stopped by adding a quenching solution (e.g., acetonitrile).

    • Samples are then processed (e.g., centrifugation) and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[5]

In Vivo Pharmacokinetic Studies

  • Objective: To determine the plasma concentrations of Ponatinib and its metabolites, including this compound, over time after administration to different animal species.

  • Methodology:

    • Ponatinib is administered to the test species (e.g., rats, monkeys) via a specific route (e.g., oral gavage).

    • Blood samples are collected at predetermined time points post-dose.

    • Plasma is separated from the blood samples by centrifugation.

    • The plasma samples are processed to extract the drug and its metabolites.

    • The concentrations of Ponatinib and this compound in the plasma extracts are determined using a validated LC-MS/MS method.[7]

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated from the concentration-time data.

Conclusion

The metabolism of Ponatinib to its inactive metabolite this compound exhibits striking species-dependent differences. In rats, hydrolysis to this compound is a major metabolic pathway, leading to significantly higher circulating levels of this metabolite compared to the parent drug.[4] Conversely, in monkeys, this pathway is minor.[4] Humans present an intermediate profile where both hydrolysis and oxidative metabolism are significant.[4] These variations are critical for the interpretation of preclinical toxicology and efficacy data and for predicting the human pharmacokinetic profile of Ponatinib. A thorough understanding of these species-specific metabolic pathways is paramount for the successful clinical development of Ponatinib and other xenobiotics that undergo similar biotransformations.

References

A Head-to-Head Comparison of Detection Methods for AP24600, the Major Metabolite of Ponatinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of drug metabolites are critical for understanding pharmacokinetic profiles, metabolic stability, and overall drug efficacy and safety. This guide provides a comprehensive head-to-head comparison of available detection methods for AP24600, the primary inactive carboxylic acid metabolite of the potent tyrosine kinase inhibitor, ponatinib.

Ponatinib is a multi-targeted kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its metabolism in humans predominantly leads to the formation of this compound.[1] Understanding the levels of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies. This guide will delve into the primary analytical technique used for this compound quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discuss the principles of immunoassays that can differentiate between the parent drug and its metabolite.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the primary detection method for this compound.

FeatureLC-MS/MSImmunoassay (for Ponatinib)
Analyte(s) This compound and PonatinibPonatinib (with no cross-reactivity to this compound)
Principle Chromatographic separation followed by mass-based detection and quantification.Antigen-antibody binding with enzymatic signal amplification.
Sample Types Plasma, Urine, Feces[1]Serum
Lower Limit of Quantification (LLOQ) Not explicitly stated for this compound, but methodologies for the parent drug suggest low ng/mL sensitivity is achievable.[2][3][4]640 pg/mL for Ponatinib
Specificity High; capable of distinguishing between parent drug and metabolites based on mass-to-charge ratio.High for the parent drug; a developed sandwich ELISA for ponatinib showed no cross-reactivity with this compound.
Throughput Moderate; dependent on sample preparation and chromatographic run time.High; suitable for screening large numbers of samples.
Key Advantage High specificity and ability to simultaneously quantify multiple analytes.High sensitivity and high throughput for the target analyte.
Key Disadvantage Requires sophisticated instrumentation and extensive method development.Development of specific antibodies can be time-consuming and challenging. An assay for direct detection of this compound is not readily available.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

LC-MS/MS is the gold standard for the quantification of small molecules like this compound from complex biological matrices. The methodology involves the separation of the analyte from other components in the sample via liquid chromatography, followed by ionization and detection using a tandem mass spectrometer.

Sample Preparation:

  • Protein Precipitation: To a plasma sample (e.g., 100 µL), add a protein precipitating agent such as acetonitrile or methanol (e.g., 300 µL).

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte.

  • Dilution (if necessary): The supernatant may be diluted with an appropriate solvent to bring the analyte concentration within the linear range of the calibration curve.

Chromatographic Conditions (Illustrative):

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

Mass Spectrometric Conditions (Illustrative):

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

Immunoassay for Ponatinib (with no this compound Cross-Reactivity)

While a direct immunoassay for this compound is not described in the reviewed literature, a highly specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for ponatinib that does not cross-react with this compound. This allows for the specific quantification of the parent drug in the presence of its major metabolite.

Principle of the Sandwich ELISA:

  • Coating: A capture antibody specific to one epitope of ponatinib is coated onto the wells of a microplate.

  • Sample Incubation: The serum sample containing ponatinib is added to the wells. Ponatinib binds to the capture antibody.

  • Washing: The plate is washed to remove unbound components.

  • Detection Antibody Incubation: A second antibody, specific to a different epitope of ponatinib and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added. This detection antibody binds to the captured ponatinib, forming a "sandwich".

  • Washing: The plate is washed again to remove the unbound detection antibody.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., a color change).

  • Signal Measurement: The intensity of the signal is measured using a microplate reader, which is proportional to the concentration of ponatinib in the sample.

Visualizations

Ponatinib Signaling Pathway Inhibition

Ponatinib is a multi-targeted tyrosine kinase inhibitor. It was designed to inhibit the BCR-ABL kinase, including the T315I mutant, which is resistant to other inhibitors.[5] It also inhibits other kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][7] The following diagram illustrates the key signaling pathways inhibited by ponatinib.

G Ponatinib Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits Ponatinib->FGFR Inhibits Ponatinib->VEGFR Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival

Caption: Ponatinib inhibits multiple tyrosine kinases, blocking key downstream pathways.

Experimental Workflow for LC-MS/MS Detection of this compound

The following diagram outlines the typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS.

G LC-MS/MS Workflow for this compound Detection start Start: Biological Sample (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation Liquid Chromatography (Separation on C18 column) sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis Tandem Mass Spectrometry (MRM Detection) ionization->mass_analysis data_analysis Data Analysis (Quantification vs. Standard Curve) mass_analysis->data_analysis end End: this compound Concentration data_analysis->end

Caption: A streamlined workflow for quantifying this compound using LC-MS/MS.

References

Comparative Analysis of Ponatinib's Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers on On-Target Efficacy and Off-Target Effects

Executive Summary

Initial inquiries regarding the off-target effects of AP24600 have revealed that it is an inactive metabolite of the potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI), Ponatinib (also known as AP24534). As an inactive metabolite, this compound is not pharmacologically active, and therefore an analysis of its off-target effects is not relevant for research and drug development professionals. This guide will instead focus on the active parent compound, Ponatinib.

Ponatinib is a third-generation TKI designed to inhibit the BCR-ABL kinase, the hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1] Its development was specifically aimed at overcoming resistance to first- and second-generation TKIs, most notably the T315I "gatekeeper" mutation, which confers resistance to inhibitors like imatinib, nilotinib, and dasatinib.[2][3] While highly effective, Ponatinib's potency is derived from its ability to inhibit a range of kinases, leading to a distinct off-target profile that is critical to understand for both therapeutic application and toxicity management. This guide provides a comparative overview of Ponatinib's selectivity against other BCR-ABL inhibitors, supported by experimental data and detailed protocols.

Primary Target and Signaling Pathway: BCR-ABL

The BCR-ABL fusion protein, resulting from a chromosomal translocation, is a constitutively active tyrosine kinase that drives the proliferation and survival of leukemic cells through downstream pathways such as RAS/MAPK, JAK/STAT, and PI3K/AKT.[3] Ponatinib acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream substrates and inducing apoptosis in cancer cells.[4] Its unique structure, featuring a carbon-carbon triple bond, allows it to bind to the ATP-binding site of both native and mutated BCR-ABL, including the T315I mutant.[3][5]

BCR_ABL_Pathway cluster_downstream Downstream Pathways BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Ponatinib Ponatinib Ponatinib->BCR_ABL Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Figure 1. Simplified BCR-ABL signaling pathway and Ponatinib's point of inhibition.

Comparative Kinase Selectivity

Ponatinib's efficacy is accompanied by a broad inhibition profile. Unlike more selective TKIs, Ponatinib potently inhibits several other kinase families, which may contribute to both its therapeutic effects in other malignancies and its adverse event profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: Comparative IC50 Values (nM) of Ponatinib and Other TKIs Against On-Target and Key Off-Target Kinases

Kinase TargetPonatinib (AP24534)ImatinibDasatinibNilotinibBosutinib
Primary Target
ABL0.37 [6]25-750<120-301.2
ABL (T315I)2.0 [4]>10,000>10,000>10,000>10,000
Key Off-Targets
SRC5.4 [6]>10,0000.8>10,0001.2
PDGFRα1.1 [6]50-1002865-12030
VEGFR21.5 [6]>1,00016321100
FGFR12.2 [6]>1,00088>1,000N/A
KIT13 [7]100-2004.6120-20041
FLT313 [7]>1,00022440N/A
TIE2Potent[8]N/AN/AN/AN/A
RETPotent[8]>1,000107>1,000N/A

This broad-spectrum activity, particularly against VEGFR, PDGFR, and SRC family kinases, distinguishes Ponatinib from other TKIs. While this contributes to its potent anti-leukemic effect, inhibition of kinases like VEGFR2 is thought to be associated with the vascular adverse events observed with Ponatinib treatment.[8][9] In contrast, Imatinib and Bosutinib show less impact on vascular endothelial cell function.[9]

Experimental Methodologies

Accurate determination of kinase inhibition and cellular effects relies on standardized biochemical and cellular assays.

The general workflow for determining the IC50 of an inhibitor against a panel of kinases involves preparing the inhibitor, setting up the kinase reaction, and detecting the resulting activity.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of Test Inhibitor (e.g., Ponatinib) Start->Prep_Inhibitor Dispense Dispense Inhibitor Dilutions and Controls to Assay Plate Prep_Inhibitor->Dispense Add_Kinase Add Kinase/Substrate Mixture to Each Well Dispense->Add_Kinase Initiate Initiate Reaction by Adding ATP Add_Kinase->Initiate Incubate Incubate at 30°C (e.g., 60 minutes) Initiate->Incubate Stop_Detect Stop Reaction & Detect Signal (e.g., Luminescence, Radioactivity) Incubate->Stop_Detect Analyze Analyze Data: Plot Dose-Response Curve Stop_Detect->Analyze End Determine IC50 Value Analyze->End

Figure 2. General workflow for an in vitro kinase inhibition assay.

This protocol describes a common method for determining kinase inhibition by measuring the amount of ADP produced, which is then converted to a luminescent signal.[10]

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., Ponatinib) in DMSO. Further dilute these stock solutions in a kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted inhibitor or a vehicle control (DMSO in assay buffer) to the wells of a white, opaque 384-well assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture containing the purified recombinant kinase and its specific peptide substrate.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Kinase Reaction Initiation:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase being tested.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of a reagent (e.g., ADP-Glo™) to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of a detection reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

This protocol is used to measure the effect of an inhibitor on the metabolic activity of cell lines, serving as an indicator of cell viability and proliferation.[11][12][13]

  • Cell Plating: Seed cells (e.g., Ba/F3 cells expressing a specific BCR-ABL mutant) in a 96-well plate at a density of 4,000 to 5,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Addition: Add the test inhibitor (e.g., Ponatinib) at various concentrations to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified, 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES (phenazine ethosulfate) solution to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. Metabolically active cells will reduce the MTS tetrazolium compound to a colored formazan product.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a multi-well spectrophotometer (ELISA reader).

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for cell proliferation inhibition.

Conclusion

Ponatinib is a highly potent pan-BCR-ABL inhibitor with crucial activity against the T315I mutation that confers resistance to other TKIs.[14][15] However, this guide illustrates that its potency is associated with a broad kinase inhibition profile. The off-target inhibition of kinases such as VEGFR2, PDGFRα, FGFR1, and SRC is a key characteristic of Ponatinib.[6][8] This multi-targeted nature likely contributes to its high efficacy but is also implicated in its unique safety profile, particularly the risk of vascular adverse events.[9] For researchers, understanding this selectivity profile is essential for designing experiments, interpreting results, and developing next-generation inhibitors that balance on-target potency with a more favorable safety profile. The provided protocols offer standardized methods for evaluating and comparing the on- and off-target activities of kinase inhibitors in a preclinical setting.

References

AP24600 as a Reference Standard for Metabolite Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the accurate identification and quantification of metabolites are paramount for understanding a compound's efficacy, safety, and pharmacokinetic profile. AP24600, the inactive carboxylic acid metabolite of the tyrosine kinase inhibitor Ponatinib, serves as a critical reference standard in this process. This guide provides an objective comparison of this compound's role and performance as a reference standard against other alternatives, supported by experimental data and detailed methodologies.

The Role of this compound in Ponatinib Metabolism

Ponatinib undergoes extensive metabolism in the body, primarily through two main pathways: hydrolysis and oxidation. This compound is formed via the hydrolysis of the amide bond in Ponatinib, a reaction catalyzed by esterases and/or amidases.[1] This metabolic route leads to an inactive carboxylic acid metabolite. The other major pathway involves oxidation by cytochrome P450 (CYP) enzymes, predominantly CYP3A4, which results in the formation of other metabolites, including the N-desmethyl metabolite (AP24567).[1][2] The accurate quantification of this compound is crucial for constructing a complete picture of Ponatinib's metabolic fate.

Ponatinib_Metabolism Ponatinib Ponatinib This compound This compound (Inactive Carboxylic Acid) Ponatinib->this compound Amidase/Esterase (Hydrolysis) AP24567 AP24567 (N-desmethyl) Ponatinib->AP24567 CYP3A4 (Oxidation) Other_Metabolites Other Oxidative Metabolites Ponatinib->Other_Metabolites CYP450 Enzymes (Oxidation)

Figure 1: Simplified metabolic pathway of Ponatinib.

Comparison with Alternative Reference Standards

The selection of an appropriate reference standard is a critical decision in any quantitative bioanalytical method. While this compound serves as a specific, non-labeled reference standard for a particular metabolite, other types of standards are available for metabolite identification and quantification. The choice often depends on the specific requirements of the assay, including desired accuracy, precision, and the availability of the standard.

Standard TypeDescriptionAdvantagesDisadvantagesApplication Example
Certified Reference Material (CRM) A highly characterized and purified substance with a certified value for a specific property (e.g., purity, concentration). Often traceable to national or international standards.[3][4]High accuracy and traceability, ideal for method validation and calibration.Can be expensive and may not be available for all metabolites.Quantification of endogenous metabolites in clinical chemistry.
Non-labeled Synthetic Standard (e.g., this compound) A chemically synthesized version of the metabolite of interest.Cost-effective and readily available for many common metabolites.May not perfectly mimic the behavior of the endogenous metabolite in complex biological matrices, potentially leading to matrix effects.Routine quantification of drug metabolites in pharmacokinetic studies.
Isotopically Labeled Internal Standard (IL-IS) A synthetic version of the metabolite where one or more atoms have been replaced with a stable isotope (e.g., ¹³C, ¹⁵N, ²H).[5][6]Co-elutes with the analyte, effectively compensating for matrix effects and variations in sample preparation and instrument response, leading to higher precision and accuracy.[5][7]More expensive to synthesize than non-labeled standards. Potential for isotopic interference if not carefully designed.Gold standard for quantitative LC-MS/MS bioanalysis, especially in complex matrices.
Pooled Biological Samples A quality control material created by combining multiple individual biological samples (e.g., plasma, urine).[1]Represents the natural complexity of the biological matrix. Useful for monitoring the overall performance and reproducibility of an analytical method.Not a true quantitative standard as the exact concentration of the analyte is unknown. High batch-to-batch variability.Long-term quality control in large-scale metabolomics studies.

Experimental Protocols

The accurate quantification of this compound and other metabolites relies on robust and validated analytical methods, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative experimental protocol for the analysis of a drug metabolite like this compound in a biological matrix.

LC-MS/MS Quantification of a Drug Metabolite in Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., an isotopically labeled analog or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.

3. Method Validation

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.[8]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS_ACN Add Internal Standard in Acetonitrile Plasma_Sample->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (Quantification) MS_Ionization->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: General workflow for LC-MS/MS analysis of metabolites.

Conclusion

This compound serves as an essential tool in the preclinical and clinical development of Ponatinib, enabling the precise quantification of a key inactive metabolite. As a non-labeled synthetic reference standard, it offers a cost-effective and reliable means for routine bioanalysis. However, for assays demanding the highest levels of precision and accuracy, particularly in complex biological matrices, the use of isotopically labeled internal standards is the preferred approach. The choice of reference standard should always be guided by the specific analytical requirements and regulatory expectations of the study. The methodologies outlined in this guide provide a framework for the robust and reliable identification and quantification of drug metabolites, contributing to the development of safer and more effective therapeutics.

References

Inter-Laboratory Validation of AP24600 Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated bioanalytical methods for the quantification of ponatinib and its metabolites, including AP24600 (M14). While direct inter-laboratory validation data for this compound is not publicly available, this document summarizes and compares single-laboratory validated methods for ponatinib, offering valuable insights into the methodologies applicable for the quantification of its metabolites. The performance characteristics of these methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are presented to aid researchers in selecting and developing robust analytical protocols.

Comparison of Validated Analytical Methods for Ponatinib Quantification

The following table summarizes the key performance parameters of different validated analytical methods for the quantification of ponatinib in biological matrices. These methods provide a strong basis for the development and validation of assays for its metabolite, this compound.

Method Matrix Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (% CV) Inter-day Precision (% CV) Accuracy (%) Recovery (%) Internal Standard Reference
LC-MS/MS Human Plasma5 - 4004.661.06 - 2.541.06 - 2.54-1.48 to -0.17Not ReportedVandetanib[1][2][3]
LC-MS/MS Rat Liver Microsomes5 - 4004.190.97 - 2.310.97 - 2.31-1.65 to -0.3Not ReportedVandetanib[1][2][3]
LC-MS/MS Human Plasma5 - 5005< 14.36< 14.36Not ReportedNot ReportedNot Specified[4]
HPLC-UV Human Plasma20 - 20020< 7< 7Not ReportedNot ReportedRanitidine[5][6]
HPLC-PDA Human Plasma200 - 10,000200Not ReportedNot Reported98.2 - 10598.2 - 105Propranolol[7]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

LC-MS/MS Method for Ponatinib Quantification in Human Plasma[1][2][3]
  • Sample Preparation:

    • To 1 mL of human plasma, add 50 µL of the internal standard (vandetanib).

    • Precipitate proteins by adding a suitable organic solvent.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject a 5 µL aliquot of the filtered supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • Solvent A: 10 mM ammonium formate (pH 4.1 with formic acid).

      • Solvent B: Acetonitrile.

    • Flow Rate: 0.25 mL/min.

    • Run Time: 4 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

HPLC-UV Method for Ponatinib Quantification in Human Plasma[5][6]
  • Sample Preparation:

    • Perform a liquid-liquid extraction of the plasma sample with ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

    • Inject the reconstituted sample into the HPLC system.

  • Chromatographic Conditions:

    • Column: Cyanopropyl column.

    • Mobile Phase: Ammonium acetate buffer (20 mM; pH 6.8) and acetonitrile (55:45, v/v).

    • Flow Rate: 1 mL/min.

    • Run Time: 10 minutes.

  • Detection:

    • Wavelength: 431 nm for ponatinib and 255 nm for the internal standard (ranitidine).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by ponatinib and a general workflow for its quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Biological Matrix (e.g., Plasma) add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc HPLC Separation supernatant_collection->hplc msms MS/MS Detection hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Figure 1: General experimental workflow for the quantification of this compound.

bcr_abl_pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Ponatinib Ponatinib (AP24534) Ponatinib->BCR_ABL Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Figure 2: Ponatinib inhibits the BCR-ABL signaling pathway.

flt3_fgfr_pathways cluster_flt3 FLT3 Signaling cluster_fgfr FGFR Signaling Ponatinib Ponatinib (AP24534) FLT3 FLT3 Ponatinib->FLT3 FGFR FGFR Ponatinib->FGFR FLT3_downstream Downstream Effectors (e.g., STAT5, MAPK) FLT3->FLT3_downstream Leukemogenesis Leukemogenesis & Angiogenesis FLT3_downstream->Leukemogenesis FGFR_downstream Downstream Effectors (e.g., FRS2, PLCγ) FGFR->FGFR_downstream FGFR_downstream->Leukemogenesis

Figure 3: Ponatinib also inhibits FLT3 and FGFR signaling pathways.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of AP24600

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of AP24600, an inactive metabolite of Ponatinib, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe laboratory and complying with regulatory standards.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle solid this compound and concentrated solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Spill Management: In the event of a spill, follow your institution's established spill response procedures. Isolate the area, use appropriate absorbent materials for liquids, and decontaminate surfaces. Report all spills to your institution's Environmental Health and Safety (EHS) department.

Core Disposal Protocol: A Step-by-Step Approach

The disposal of this compound, like most research-grade chemicals, must be managed as hazardous waste through your institution's EHS office. Never dispose of this compound down the drain or in the regular trash.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, vials, flasks).

  • Contaminated PPE.

Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department to prevent unintended chemical reactions.

Step 2: Waste Collection and Containment

Collect all this compound waste in designated, leak-proof, and chemically compatible hazardous waste containers. These containers are typically provided by your institution's EHS-approved waste vendor.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Use a dedicated, labeled container for liquid waste. Ensure the container has a secure, tight-fitting lid.

  • Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.

Step 3: Labeling

Accurately and clearly label all waste containers with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound (Ponatinib inactive metabolite)."

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • Any associated hazards (e.g., "Toxic").

Step 4: Storage

Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within your laboratory. Ensure that incompatible waste types are segregated.

Step 5: Disposal Request

Once a waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup by a certified hazardous waste contractor. Do not allow hazardous waste to accumulate in the laboratory.[1]

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifying disposal limits (e.g., concentration thresholds for sewer disposal) for this compound. As a precautionary measure, all concentrations of this compound should be treated as hazardous waste.

Experimental Protocols

Specific experimental protocols for the disposal or neutralization of this compound are not documented in publicly available literature. The standard and required protocol is to follow the institutional and regulatory guidelines for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation and Initial Handling cluster_1 Waste Segregation and Containment cluster_2 Labeling and Storage cluster_3 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood segregate Segregate this compound Waste (Solid, Liquid, Sharps) fume_hood->segregate contain Use Designated Hazardous Waste Containers segregate->contain label_waste Label Container: 'Hazardous Waste' 'this compound' Concentration, Date contain->label_waste store Store in Secure Satellite Accumulation Area label_waste->store ehs_contact Contact Institutional EHS for Waste Pickup store->ehs_contact pickup Scheduled Pickup by Certified Hazardous Waste Contractor ehs_contact->pickup end Proper Disposal Complete pickup->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling AP24600

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AP24600 is an inactive metabolite of Ponatinib.[1] Due to the limited availability of specific safety data for this compound, the following guidelines are based on the safety profile of the parent compound, Ponatinib, and general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic compounds. It is imperative to handle this compound with the same level of caution as its potent parent compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is intended to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Quantitative Data Summary

As specific quantitative safety data for this compound is not available, the following table summarizes the data for the parent compound, Ponatinib, which should be used as a conservative reference for handling this compound.

ParameterValueSource
Hazard Class Acute Toxicity - Oral (Category 3), Dermal (Category 3), Inhalation (Category 3); Reproductive Toxicity (Category 1A); Specific Target Organ Toxicity - Repeated Exposure (Category 1)[2][3]
Signal Word Danger[2]
Hazard Statements H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H360: May damage fertility or the unborn child. H372: Causes damage to organs through prolonged or repeated exposure.[2][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to these procedural steps is critical to ensure the safety of all laboratory personnel.

Engineering Controls
  • Primary Containment: All handling of this compound powder should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.[4] For potent compounds, a ventilated balance enclosure should be used for weighing.

  • Facility Design: The handling area should have controlled access and be maintained under negative pressure to prevent contamination of surrounding areas. Airflow should be single-pass and not recirculated.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.[4] The outer gloves should be changed immediately upon contamination and every 30-60 minutes during continuous use.

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs must be worn.[4]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[4] A full-face shield should be worn if there is a significant risk of splashing.

  • Respiratory Protection: When handling the powder outside of a primary containment device (not recommended), a NIOSH-approved respirator (e.g., N95 or higher) is required.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Experimental Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Don appropriate PPE B Prepare work area in BSC/fume hood A->B C Verify emergency equipment functionality B->C D Weigh this compound in ventilated enclosure C->D E Prepare solutions in BSC/fume hood D->E F Conduct experiment E->F G Decontaminate work surfaces F->G H Segregate and label waste G->H I Doff PPE in designated area H->I J J I->J Exit

Experimental Workflow for this compound Handling
Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (less than 5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent pads.

    • For powder spills, dampen the absorbent material to avoid generating dust.

    • Clean the area with a suitable decontaminating solution, working from the outer edge of the spill towards the center.

    • Collect all contaminated materials in a designated hazardous waste container.

  • Large Spills:

    • Evacuate the area immediately.

    • Restrict access to the spill area.

    • Contact the institution's Environmental Health and Safety (EHS) office for assistance.

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling
  • All waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and cleaning materials, must be segregated as hazardous chemical waste.

  • Use dedicated, leak-proof, and puncture-resistant containers. These containers should be clearly labeled as "Hazardous Drug Waste" or "Cytotoxic Waste".[1][5]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G This compound Waste Disposal Workflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Segregate waste at point of generation B Place in labeled, color-coded hazardous waste containers A->B C Seal containers when 3/4 full B->C D Store sealed containers in a designated secure area C->D E Maintain waste manifest records D->E F Arrange for pickup by a licensed hazardous waste contractor E->F G Ensure proper disposal via incineration or other approved methods F->G

This compound Waste Disposal Workflow
Regulatory Compliance

  • Disposal of hazardous drug waste must comply with all applicable federal (e.g., Environmental Protection Agency - EPA), state, and local regulations.[1][5]

  • A hazardous waste manifest must be maintained to track the waste from generation to final disposal.[6]

  • Engage a licensed hazardous waste disposal company for the transportation and final destruction of the waste, typically through incineration.[1][5]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.